Product packaging for PRT4165(Cat. No.:CAS No. 31083-55-3)

PRT4165

Cat. No.: B1679799
CAS No.: 31083-55-3
M. Wt: 235.24 g/mol
InChI Key: OMHZFEWYVFWVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMI1/RING1A and BMI1/RNF2 are E3 ubiquitin ligase complexes that mediate the monoubiquitination of histone 2A (H2A). This is an essential function of polycomb repressive complex 1 (PRC1). PRT4165 is an inhibitor of the ubiquitin ligase activity of PRC1.2,3 It blocks BMI1/RING1A self-ubiquitination (IC50 = 3.9 µM), as well as polyubiquitination of topoisomerase 2α in cells. This compound inhibits ubiquitination of H2A by either RNF2 or RING1. Through these actions, this compound prevents the accumulation of detectable ubiquitin at DNA double-strand breaks, the retention of response proteins around breaks, and the repair of breaks.>This compound is a small molecule inhibitor of polycomb repressive complex 1, which inhibits ubiquitin signaling at DNA double-strand breaks. This compound is a potent inhibitor of PRC1-mediated H2A ubiquitylation in vivo and in vitro. The drug also inhibits the accumulation of all detectable ubiquitin at sites of DNA double-strand breaks (DSBs), the retention of several DNA damage response proteins in foci that form around DSBs, and the repair of the DSBs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO2 B1679799 PRT4165 CAS No. 31083-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylmethylidene)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHZFEWYVFWVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185032
Record name 1,3-Indandione, 2-(3-pyridylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31083-55-3
Record name 2-(3-Pyridinylmethylene)-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31083-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PRT-4165
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031083553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Indandione, 2-(3-pyridylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRT-4165
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J625FJL5DX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PRT4165: A Technical Guide to its Mechanism of Action as a PRC1 E3 Ligase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT4165 is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1).[1][2] By specifically inhibiting the RING1A and RNF2 (also known as RING1B) components of PRC1, this compound effectively blocks the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a critical epigenetic mark for transcriptional repression and DNA damage response.[2][3][4] This guide provides a detailed overview of this compound's mechanism of action, summarizing its effects on cellular pathways, presenting its inhibitory profile in quantitative terms, and detailing the experimental protocols used to elucidate its function.

Introduction: The Role of Polycomb Repressive Complex 1 (PRC1)

Polycomb group (PcG) proteins are essential epigenetic regulators that form multi-protein complexes to control gene expression, particularly during development and cell differentiation.[5] They are broadly categorized into two main complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[5] PRC1's primary catalytic activity is the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub1). This modification is associated with the compaction of chromatin, leading to the silencing of target genes.[5]

The core E3 ubiquitin ligase activity of PRC1 resides in the RING domain-containing proteins, primarily RING1A and RNF2/RING1B, which often form heterodimers with BMI1.[5] Beyond gene silencing, PRC1-mediated H2A ubiquitylation is a crucial early event in the DNA Damage Response (DDR) pathway, facilitating the recruitment of downstream repair factors to sites of DNA double-strand breaks (DSBs).[2] Given its central role in cancer-related pathways like gene silencing and DNA repair, the E3 ligase activity of PRC1 has emerged as a promising target for therapeutic intervention.[2][4]

Core Mechanism of Action of this compound

This compound functions as a potent and direct inhibitor of the E3 ubiquitin ligase activity of PRC1.[2][3] In vitro assays have confirmed that this compound inhibits both RING1A and RNF2, the paralogues that constitute the catalytic core of PRC1 complexes.[2][3][4] Its inhibitory action prevents the transfer of ubiquitin to its substrate, histone H2A.[6]

The primary molecular consequence of this compound activity is the dramatic reduction of global H2A monoubiquitylation levels within cells.[3] This inhibition disrupts the canonical function of PRC1 in maintaining a repressive chromatin state and initiating the ubiquitin-dependent signaling cascade at sites of DNA damage.[2]

Caption: this compound inhibits the RING1A/RNF2 E3 ligase activity of the PRC1 complex.

Downstream Cellular Effects

Impairment of the DNA Damage Response (DDR)

A critical function of PRC1 is its role in the response to DNA double-strand breaks (DSBs). Following a DSB, PRC1-mediated H2A ubiquitylation is required for the subsequent recruitment and retention of downstream DDR factors, including RNF8 and RNF168, which build further ubiquitin chains.[2][3] This ubiquitylation cascade is essential for signaling the damage and recruiting repair proteins like 53BP1 and BRCA1.

This compound disrupts this pathway at a crucial early step. By inhibiting PRC1, it prevents the initial H2A monoubiquitylation, which in turn blocks the accumulation of all detectable ubiquitin at DSB sites.[2][4][7] This leads to a failure in retaining key DDR proteins in foci around the break, ultimately resulting in delayed or impaired DSB repair.[2][3] A consequence of this unrepaired damage is the observed increase in γ-H2AX levels, a marker for DNA DSBs, after prolonged exposure to the inhibitor.[3]

cluster_DDR DNA Double-Strand Break Response DSB DNA DSB gH2AX γH2AX DSB->gH2AX PRC1 PRC1 (RING1A/RNF2) gH2AX->PRC1 H2Aub H2AK119ub1 PRC1->H2Aub RNF8_168 RNF8 / RNF168 Polyubiquitylation H2Aub->RNF8_168 Repair Recruitment of 53BP1, BRCA1, etc. RNF8_168->Repair This compound This compound This compound->PRC1 Inhibits

Caption: this compound blocks the DNA damage response by inhibiting PRC1-mediated H2A ubiquitylation.

Cell Cycle Arrest

By interfering with the DNA damage repair process, this compound causes an accumulation of unrepaired DNA lesions. This triggers cell cycle checkpoints, leading to an arrest in the G2/M phase.[3] Studies in U2OS cells have shown that treating with increasing concentrations of this compound leads to a corresponding increase in the number of cells in G2/M.[7]

Other Reported Effects
  • Topoisomerase 2α (Top2α) Regulation : this compound has been shown to prevent the Bmi1/Ring1A-mediated ubiquitination and subsequent degradation of Top2α.[6]

  • Signaling Pathway Modulation : In leukemia cells, this compound treatment suppressed cell growth and led to the downregulation of proteins in the NOTCH signaling pathway.

  • Stem Cell Differentiation : By inhibiting RING1B, this compound treatment of human embryonic stem cells was found to promote neuroectodermal differentiation.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in various assays.

Table 1: Inhibitory Activity of this compound

Target Assay Type IC50 Reference(s)

| Bmi1/Ring1A | Cell-free self-ubiquitination | 3.9 µM |[6][7] |

Table 2: Cellular Effects of this compound

Cell Line Concentration Treatment Time Observed Effect Reference(s)
Unspecified 50 µM 60 min Dramatic reduction in total ubiquitylated H2A. [3]
Unspecified 50 µM 30-60 min Increased levels of γ-H2AX. [3]
HeLa 50 µM 5 hours Inhibition of Bmi1-FLAG ubiquitination. [7]

| U2OS | Increasing conc. | Not Specified | Increased proportion of cells in G2/M phase. |[7] |

Experimental Protocols

In Vitro E3 Ubiquitin Ligase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the ubiquitylation of histone H2A by a PRC1 complex.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5c)

  • Recombinant E3 ligase complex (e.g., BMI1/RNF2)

  • Substrate: Recombinant Histone H2A

  • Human recombinant Ubiquitin

  • ATP solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

  • This compound stock solution in DMSO

  • 4x SDS-PAGE loading buffer

  • Anti-Histone H2A antibody, Anti-ubiquitin antibody

Procedure:

  • Prepare a master mix containing Assay Buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

  • Aliquot the master mix into reaction tubes.

  • Add this compound (or DMSO as a vehicle control) to the tubes at various final concentrations. Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding the substrate (Histone H2A) and the E3 ligase complex (BMI1/RNF2).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE on a 4-20% Tris-glycine gel.

  • Transfer the proteins to a PVDF membrane.

  • Perform Western blotting using an anti-Histone H2A antibody to detect the unmodified H2A and the ubiquitylated, higher molecular weight species (H2A-Ub). The reduction in the H2A-Ub band indicates inhibition.

prep 1. Prepare Master Mix (Buffer, ATP, E1, E2, Ub) aliquot 2. Aliquot Master Mix prep->aliquot add_inhibitor 3. Add this compound or DMSO Pre-incubate @ 30°C aliquot->add_inhibitor start_rxn 4. Add Substrate (H2A) & E3 Ligase (PRC1) add_inhibitor->start_rxn incubate 5. Incubate Reaction 60 min @ 30°C start_rxn->incubate stop_rxn 6. Stop with SDS Buffer Boil @ 95°C incubate->stop_rxn sds_page 7. SDS-PAGE Analysis stop_rxn->sds_page western 8. Western Blot (Anti-H2A / Anti-Ub) sds_page->western analyze 9. Analyze Bands (Quantify H2A-Ub reduction) western->analyze

Caption: Workflow for an in vitro E3 Ubiquitin Ligase Assay to test this compound activity.

Cellular Histone H2A Ubiquitylation Assay

This protocol assesses the ability of this compound to inhibit H2A ubiquitylation in a cellular context.

Materials:

  • HeLa or U2OS cells

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Histone acid extraction buffer

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents as described above

  • Primary antibody: Anti-ubiquityl-Histone H2A (H2AK119ub1)

  • Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 50 µM) or with DMSO vehicle control for the specified time (e.g., 1-5 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells and perform a histone acid extraction to enrich for histone proteins.

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Normalize the protein amounts, add SDS-PAGE loading buffer, and boil for 5 minutes.

  • Resolve 15-20 µg of histone extract per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane and perform a Western blot using an antibody specific for H2AK119ub1.

  • Use an antibody against total Histone H3 or H2A as a loading control.

  • Image the blot and quantify the reduction in the H2AK119ub1 signal relative to the loading control.

Compound Properties

Table 3: Chemical and Physical Properties of this compound

Property Value Reference(s)
IUPAC Name 2-(3-pyridinylmethylene)-1H-indene-1,3(2H)-dione [6]
Synonyms NSC600157 [3]
CAS Number 31083-55-3 [6]
Molecular Formula C15H9NO2 [6]
Molecular Weight 235.24 g/mol [6]
Appearance Yellow solid
Purity ≥98% (HPLC) [6]

| Solubility | DMSO (up to 25 mg/mL or 100 mM) |[6] |

Conclusion

This compound is a valuable chemical probe for studying the biological roles of PRC1. Its well-defined mechanism as a direct inhibitor of the RING1A/RNF2 E3 ligase activity provides a powerful tool to investigate the downstream consequences of abrogating H2A ubiquitylation.[2] The cellular effects, including the disruption of the DNA damage response and induction of G2/M cell cycle arrest, highlight the critical functions of PRC1 in maintaining genomic integrity.[3][7] This guide provides the foundational technical information for researchers employing this compound to further explore the multifaceted functions of Polycomb group proteins in both normal physiology and disease states such as cancer.

References

PRT4165: A Technical Guide to a Novel PRC1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PRT4165, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). This compound has emerged as a valuable tool for studying the roles of PRC1-mediated ubiquitination in gene silencing, DNA damage response, and cancer biology. This document details the mechanism of action of this compound, its effects on cellular pathways, and provides detailed experimental protocols for its use in research settings. All quantitative data are summarized for easy reference, and key processes are visualized through detailed diagrams.

Introduction to this compound and PRC1

Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in the silencing of genes that control development, differentiation, and cell identity.[1][2][3] A primary catalytic activity of PRC1 is the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a modification associated with transcriptional repression.[1][4] The E3 ubiquitin ligase activity of PRC1 is primarily carried out by the RING finger proteins RING1A and its paralogue RNF2 (also known as RING1B).[5][6] Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive target for therapeutic development.[5][7]

This compound, with the chemical name 2-(3-Pyridinylmethylene)-1H-Indene-1,3(2H)-dione, is a potent and specific inhibitor of the E3 ligase activity of PRC1.[8] It serves as a critical tool for elucidating the functional consequences of PRC1 inhibition in various biological contexts.

Mechanism of Action of this compound

This compound directly inhibits the enzymatic activity of the catalytic subunits of PRC1, namely RING1A and RNF2.[5][8] In vitro assays have demonstrated that this compound effectively blocks the E3 ubiquitin ligase activity of both individual RING proteins and the BMI1/RNF2 complex.[5] Notably, this compound does not significantly inhibit the E3 ligase activity of RNF8 or RNF168, other key enzymes involved in the DNA damage response, highlighting its specificity for PRC1.[5][9] The primary downstream effect of this compound is the reduction of H2A and H2AX ubiquitination levels within cells.[5]

dot

cluster_PRC1 PRC1 Complex RING1A RING1A H2A Histone H2A RING1A->H2A ubiquitinates RNF2 RNF2 (RING1B) RNF2->H2A ubiquitinates BMI1 BMI1 This compound This compound This compound->RING1A inhibits This compound->RNF2 inhibits uH2A Ubiquitinated H2A (H2AK119ub1) GeneSilencing Gene Silencing uH2A->GeneSilencing DNARepair DNA Damage Response uH2A->DNARepair

Caption: Mechanism of this compound action on the PRC1 complex.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Assay Reference
IC503.9 µMBmi1/Ring1A self-ubiquitination (cell-free)[9][10]
Cellular Effect Concentration Time Outcome Reference
Reduction of total ubiquitylated H2A50 µM60 minDramatic reduction[11]
Inhibition of H2AX ubiquitylation at DNA double-strand breaks50 µM5 minComplete inhibition[5]
Inhibition of Bmi1 ubiquitination50 µM5 hoursInhibition observed[12]
Increased G2/M cell cycle phaseIncreasing concentrations-Dose-dependent increase[11]

Experimental Protocols

In Vitro E3 Ubiquitin Ligase Assay

This assay measures the ability of this compound to inhibit the ubiquitination of histone H2A by PRC1 components in a controlled, cell-free environment.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5c)

  • Recombinant PRC1 components (RING1, RNF2, or BMI1/RNF2 complex)

  • Histone H2A substrate

  • Ubiquitin

  • ATP

  • This compound (dissolved in DMSO)

  • Reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Anti-H2A antibody

Procedure:

  • Prepare reaction mixtures containing E1 enzyme, E2 enzyme, histone H2A, ubiquitin, and ATP in the reaction buffer.

  • Pre-incubate the PRC1 components with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.[5][6]

  • Initiate the ubiquitination reaction by adding the pre-incubated PRC1/inhibitor mix to the reaction mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-H2A antibody to visualize the ubiquitinated forms of H2A.[5][6]

dot

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (E1, E2, H2A, Ub, ATP) Incubate Incubate at 37°C Mix->Incubate Preinc Pre-incubate PRC1 with this compound/DMSO Preinc->Incubate SDSPAGE SDS-PAGE Incubate->SDSPAGE WB Western Blot (anti-H2A) SDSPAGE->WB CellCulture Culture Cells Treatment Treat with this compound/DMSO CellCulture->Treatment Harvest Harvest Cells & Extract Histones Treatment->Harvest SDSPAGE SDS-PAGE Harvest->SDSPAGE WB Western Blot (anti-uH2AK119 & Loading Control) SDSPAGE->WB DSB DNA Double-Strand Break PRC1 PRC1 DSB->PRC1 H2AX_ub H2AX Monoubiquitination PRC1->H2AX_ub RNF8_168 RNF8/RNF168 H2AX_ub->RNF8_168 Poly_ub Polyubiquitination RNF8_168->Poly_ub DDR_Proteins DDR Protein Retention Poly_ub->DDR_Proteins Repair DSB Repair DDR_Proteins->Repair This compound This compound This compound->PRC1 inhibits

References

PRT4165: A Technical Guide to the Bmi1/Ring1A E3 Ubiquitin Ligase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT4165 is a small molecule inhibitor targeting the E3 ubiquitin ligase activity of the Bmi1/Ring1A complex, a core component of the Polycomb Repressive Complex 1 (PRC1). This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of epigenetics, DNA damage response, and oncology.

Introduction

Polycomb group (PcG) proteins are essential epigenetic regulators that play a critical role in maintaining gene expression patterns, particularly during development.[1] They form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[2][3][4] The PRC1 complex is responsible for the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a key post-translational modification associated with transcriptional repression.[5][6] The catalytic core of the PRC1 complex is the heterodimer of Bmi1 and Ring1A (or its paralog, Ring1B/RNF2), which together function as an E3 ubiquitin ligase.[7]

Dysregulation of PRC1 activity is implicated in various human diseases, including cancer, where it contributes to aberrant gene silencing and the maintenance of a cancer stem cell phenotype.[6] Consequently, the Bmi1/Ring1A complex has emerged as a promising therapeutic target. This compound is a potent and specific small molecule inhibitor of the Bmi1/Ring1A E3 ubiquitin ligase activity.[8][9][10] This guide details the function and experimental characterization of this compound.

Mechanism of Action of this compound

This compound directly inhibits the E3 ubiquitin ligase activity of the Bmi1/Ring1A complex within PRC1.[10][11] This inhibition prevents the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the histone H2A substrate. The primary molecular consequence of this compound activity is the reduction of H2AK119ub1 levels, leading to the de-repression of PRC1 target genes.[8] Furthermore, this compound has been shown to impact the DNA damage response (DDR) by inhibiting the ubiquitylation events necessary for the recruitment of DNA repair factors to sites of double-strand breaks (DSBs).[8][12][13]

Bmi1/Ring1A Signaling Pathway

The Bmi1/Ring1A complex is a central node in the Polycomb silencing pathway. Bmi1 enhances the E3 ligase activity of Ring1A/B.[2] This complex is recruited to specific genomic loci, often by PRC2-mediated H3K27me3 marks, although PRC1 can also be recruited independently.[5] Once at the chromatin, Bmi1/Ring1A catalyzes the monoubiquitylation of H2A, which contributes to chromatin compaction and gene silencing.

Bmi1/Ring1A Signaling Pathway cluster_PRC1 Polycomb Repressive Complex 1 (PRC1) Bmi1 Bmi1 Ring1A Ring1A/B (RNF2) Bmi1->Ring1A activates H2A Histone H2A Ring1A->H2A ubiquitinates E2 E2 Ubiquitin- conjugating enzyme E2->Ring1A transfers Ub Ub Ubiquitin Ub->E2 H2AK119ub1 H2AK119ub1 H2A->H2AK119ub1 GeneSilencing Transcriptional Repression H2AK119ub1->GeneSilencing This compound This compound This compound->Ring1A inhibits

Bmi1/Ring1A signaling pathway and this compound inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound from various studies.

ParameterValueCell-free/Cell-basedReference
IC50 (Bmi1/Ring1A self-ubiquitination) 3.9 µMCell-free[9][10]
Inhibition of H2A ubiquitylation Near complete loss at 50 µM after 1 hourCell-based (U2OS cells)[8]
Effect on Cell Cycle Increased G2/M population with increasing concentrationsCell-based (U2OS cells)[9]
Inhibition of DSB Repair Significant inhibition at 8 hours post-IR (2 Gy) with 50 µMCell-based (U2OS cells)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro E3 Ubiquitin Ligase Activity Assay

This assay measures the ability of this compound to inhibit the auto-ubiquitination of the Bmi1/Ring1A complex or the ubiquitination of a substrate like histone H2A in a cell-free system.

Materials:

  • Recombinant human E1 ubiquitin-activating enzyme

  • Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

  • Recombinant human Bmi1/Ring1A complex

  • Human ubiquitin

  • Histone H2A (as substrate)

  • ATP

  • This compound (dissolved in DMSO)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies: Anti-ubiquitin, Anti-H2A

Procedure:

  • Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 5 µM), and histone H2A (e.g., 1 µM) in ubiquitination reaction buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for 30 minutes at 30°C.

  • Initiate the reaction by adding the recombinant Bmi1/Ring1A complex (e.g., 100 nM) and ATP (e.g., 2 mM).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-H2A antibody to detect ubiquitinated forms of H2A (which will appear as higher molecular weight bands).

  • Quantify the band intensities to determine the extent of inhibition.

In Vitro E3 Ubiquitin Ligase Assay Workflow A 1. Prepare Reaction Mix (E1, E2, Ub, H2A) B 2. Add this compound/DMSO Pre-incubate 30 min A->B C 3. Initiate with Bmi1/Ring1A + ATP B->C D 4. Incubate 60 min at 37°C C->D E 5. Stop Reaction (SDS buffer, boil) D->E F 6. SDS-PAGE & Western Blot (Anti-H2A) E->F G 7. Quantify Ub-H2A Bands F->G

Workflow for the in vitro E3 ubiquitin ligase assay.
Cellular Histone H2A Ubiquitylation Assay

This assay assesses the effect of this compound on the levels of ubiquitylated H2A in cultured cells.

Materials:

  • Cell line (e.g., U2OS or HeLa)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Histone extraction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies: Anti-uH2A (specifically recognizing ubiquitylated H2A at K119), Anti-H2A (as a loading control)

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO for different time points (e.g., 0, 15, 30, 60 minutes).

  • Harvest the cells and perform histone extraction using an acid extraction protocol.

  • Quantify the protein concentration of the histone extracts.

  • Separate equal amounts of histone proteins by SDS-PAGE.

  • Perform Western blotting using an anti-uH2A antibody to detect the levels of ubiquitylated H2A.

  • Use an anti-H2A antibody as a loading control.

  • Quantify the band intensities to determine the reduction in H2A ubiquitylation.[8]

DNA Damage Response (DDR) Assay - Immunofluorescence

This assay evaluates the impact of this compound on the formation of DNA damage foci, which are indicative of an active DNA damage response.

Materials:

  • Cell line (e.g., U2OS) grown on coverslips

  • This compound (dissolved in DMSO)

  • Source of DNA damage (e.g., ionizing radiation - IR)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a DDR marker (e.g., anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed U2OS cells on coverslips and allow them to attach.

  • Pre-treat the cells with this compound (e.g., 50 µM) or DMSO for a short period (e.g., 5 minutes).[8]

  • Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).[8]

  • Allow the cells to recover for various time points (e.g., 30 minutes, 2 hours, 8 hours) in the presence of this compound or DMSO.[8]

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize the foci using a fluorescence microscope.

  • Quantify the number and intensity of foci per cell to assess the effect of this compound on the DNA damage response.

Applications in Research and Drug Development

This compound serves as a valuable chemical tool for investigating the biological roles of PRC1-mediated ubiquitylation. Its ability to rapidly inhibit H2A ubiquitylation allows for the study of the dynamic regulation of gene expression and the immediate consequences of blocking this epigenetic mark.[11] In the context of the DNA damage response, this compound can be used to probe the role of ubiquitin signaling in the recruitment and retention of DNA repair factors.[8][12]

From a drug development perspective, this compound represents a lead compound for the development of more potent and specific inhibitors of the Bmi1/Ring1A complex. Given the established role of Bmi1 in cancer stem cell maintenance and tumorigenesis, inhibitors of this pathway hold significant therapeutic potential.[6] Further optimization of this compound could lead to the development of novel anti-cancer agents.

Conclusion

This compound is a key chemical probe for studying the function of the Bmi1/Ring1A E3 ubiquitin ligase. Its well-characterized inhibitory activity on PRC1-mediated H2A ubiquitylation and its impact on the DNA damage response make it an indispensable tool for researchers in epigenetics and cancer biology. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of next-generation PRC1 inhibitors for therapeutic applications.

References

Unable to Identify "PRT4165" in the Context of DNA Repair

Author: BenchChem Technical Support Team. Date: November 2025

Following an extensive search of publicly available scientific literature and databases, no information was found regarding a protein or molecule designated as "PRT4165" with a role in DNA repair. This suggests that "this compound" may be one of the following:

  • A novel or proprietary entity: It could be a very recent discovery that has not yet been published or is an internal designation within a private research and development setting.

  • An incorrect identifier: The name "this compound" may be a typographical error or a misunderstanding of a different protein's name.

Without any foundational scientific data on this compound, it is not possible to generate the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please verify the name of the protein. If "this compound" is a placeholder or an internal code, providing the correct scientific name or any associated research articles will be necessary to gather the required information.

PRT4165: A Technical Guide to its Impact on Gene Silencing via Polycomb Repressive Complex 1 (PRC1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PRT4165, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). It details the mechanism of action, impact on gene silencing and the DNA damage response, and provides relevant experimental data and protocols.

Executive Summary

This compound is a potent and specific inhibitor of the E3 ubiquitin ligase activity of the PRC1 complex, primarily targeting the catalytically active components RING1A and RNF2 (also known as RING1B). By inhibiting the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a key epigenetic modification in gene silencing, this compound effectively reverses PRC1-mediated transcriptional repression. This activity also extends to the DNA damage response (DDR), where it impedes the recruitment of DNA repair factors. This guide consolidates the current understanding of this compound's biochemical and cellular functions, presenting key quantitative data and experimental methodologies.

Mechanism of Action: Inhibition of PRC1 E3 Ligase Activity

This compound, chemically known as 2-pyridine-3-yl-methylene-indan-1,3-dione, directly inhibits the E3 ubiquitin ligase function of the PRC1 complex.[1][2] This complex is a critical regulator of gene expression, particularly during development, and is frequently dysregulated in cancer.[1][2] The core catalytic activity of PRC1 resides in the RING finger proteins, RING1A and RNF2, which form heterodimers with BMI1.[3][4]

This compound has been shown to inhibit the in vitro E3 ubiquitin ligase activity of RING1A, RNF2, and the BMI1/RNF2 complex.[1] This inhibition prevents the transfer of ubiquitin to histone H2A, a hallmark of PRC1-mediated gene silencing.[1] Notably, this compound does not appear to inhibit the E3 ligases RNF8 or RNF168, which are also involved in the DNA damage response, suggesting a degree of specificity for PRC1 components.[2][5][6]

The following diagram illustrates the signaling pathway inhibited by this compound:

PRT4165_Mechanism cluster_PRC1 Polycomb Repressive Complex 1 (PRC1) cluster_Ub Ubiquitination Machinery cluster_Chromatin Chromatin BMI1 BMI1 RNF2 RNF2 (RING1B) BMI1->RNF2 H2A Histone H2A RNF2->H2A ubiquitinates RING1A RING1A RING1A->RNF2 E1 E1 E2 E2 (UbcH5c) E1->E2 activates E2->RNF2 binds Ub Ubiquitin Ub->E1 H2AK119ub1 H2AK119ub1 H2A->H2AK119ub1 GeneSilencing Gene Silencing H2AK119ub1->GeneSilencing promotes This compound This compound This compound->RNF2 inhibits

Caption: Mechanism of this compound action on the PRC1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the efficacy and effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
Bmi1/Ring1ACell-free self-ubiquitination assay3.9 µM[3][6][7]

Table 2: Cellular Effects of this compound

Cell LineConcentrationTreatment DurationEffectReference
HeLa50 µM5 hoursInhibition of Bmi1-FLAG conjugated ubiquitin[6]
Unspecified Cells50 µM60 minutesDramatic reduction in total ubiquitylated histone H2A[5]
Unspecified CellsNot specified30 and 60 minutesIncreased levels of γ-H2AX in unirradiated cells[5]
U2OSIncreasing concentrationsNot specifiedIncreasing number of cells in G2/M phase[5][6]
Zebrafish Embryos150 µMUntil 4 hours post fertilizationBulk loss of H2Aub1[8]

Impact on Gene Silencing and Development

PRC1-mediated H2AK119ub1 is a crucial step in the establishment and maintenance of gene silencing at developmental loci. Studies in zebrafish embryos have demonstrated that inhibition of Rnf2 (the zebrafish ortholog of RNF2) activity with this compound leads to a failure in establishing developmental gene silencing.[8] This results in the prevention of subsequent H3K27me3 marking by PRC2 and the precocious expression of developmental genes.[8] Specifically, treatment of zebrafish embryos with 150 μM this compound resulted in a significant loss of global H2Aub1.[8] This highlights the critical role of PRC1's catalytic activity in orchestrating the epigenetic landscape during early development.

The following diagram illustrates the logical relationship in PRC1-mediated gene silencing and the intervention by this compound:

Gene_Silencing_Logic PRC1 PRC1 Activity (RNF2/RING1A) H2AK119ub1 H2AK119 Monoubiquitylation PRC1->H2AK119ub1 leads to PRC2_recruitment PRC2 Recruitment & H3K27me3 H2AK119ub1->PRC2_recruitment facilitates Gene_Repression Developmental Gene Repression PRC2_recruitment->Gene_Repression establishes This compound This compound This compound->PRC1 inhibits

Caption: Logical flow of PRC1-mediated gene silencing and this compound's inhibitory role.

Role in DNA Damage Response (DDR)

Beyond its role in developmental gene silencing, PRC1-mediated ubiquitination is integral to the cellular response to DNA double-strand breaks (DSBs). This compound has been shown to inhibit the accumulation of ubiquitin at sites of DSBs.[1][6] This, in turn, impairs the retention of several DNA damage response proteins at these sites and delays the repair of DSBs.[1][6] Treatment of cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, consistent with a delay in DSB repair.[5] The inhibition of DSB-induced transcriptional silencing has also been observed following this compound treatment.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro E3 Ubiquitin Ligase Activity Assay

This protocol is adapted from studies demonstrating the direct inhibitory effect of this compound on PRC1's catalytic activity.[1]

Objective: To determine the effect of this compound on the E3 ubiquitin ligase activity of RING1, RNF2, or the BMI1/RNF2 complex towards histone H2A.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5c)

  • Recombinant E3 ligase (RING1, RNF2, or BMI1/RNF2 complex)

  • Histone H2A substrate

  • Ubiquitin

  • This compound

  • Reaction buffer

  • SDS-PAGE gels

  • Anti-H2A antibody for Western blotting

Procedure:

  • Pre-incubate the E3 ligase with varying concentrations of this compound for 30 minutes.

  • Initiate the ubiquitination reaction by adding E1, E2, ubiquitin, and histone H2A substrate.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an anti-H2A antibody to visualize ubiquitylated H2A products.

Cellular Histone Ubiquitylation Assay

This protocol is based on experiments assessing the in-cell activity of this compound.[6]

Objective: To determine the effect of this compound on H2A ubiquitylation in cultured cells.

Materials:

  • HeLa or U2OS cells

  • Plasmids for expressing tagged proteins (e.g., Bmi1-FLAG, HA-ubiquitin)

  • Transfection reagent

  • This compound dissolved in a suitable solvent (e.g., DMSO, PEG400)

  • Cell lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-FLAG) and Western blotting (e.g., anti-HA, anti-H2A)

Procedure:

  • Transfect cells with plasmids expressing Bmi1-FLAG, Ring1A, and HA-ubiquitin.

  • Allow cells to express the proteins for 24 hours.

  • Treat the cells with either vehicle control or a specified concentration of this compound (e.g., 50 µM) for a defined period (e.g., 5 hours).

  • Lyse the cells and perform immunoprecipitation for the tagged protein (e.g., Bmi1-FLAG).

  • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Perform a Western blot using an anti-HA antibody to detect conjugated ubiquitin.

The following diagram outlines a general experimental workflow for evaluating this compound:

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_model Model Organism Analysis Assay E3 Ligase Activity Assay IC50 Determine IC50 Assay->IC50 Cell_Treatment Treat Cells with this compound H2Aub_Analysis Analyze H2A Ubiquitylation (Western Blot / IP) Cell_Treatment->H2Aub_Analysis DDR_Assay DNA Damage Response Assays (γ-H2AX foci, Cell Cycle) Cell_Treatment->DDR_Assay Zebrafish_Treatment Treat Zebrafish Embryos Developmental_Analysis Analyze Gene Expression & Phenotype Zebrafish_Treatment->Developmental_Analysis

Caption: A generalized experimental workflow for the characterization of this compound.

Clinical Development and Future Perspectives

As of late 2025, there is limited publicly available information on the clinical development of this compound. While the compound serves as a valuable research tool for dissecting the roles of PRC1 in gene silencing and DNA repair, its progression into clinical trials has not been widely reported.[9][10][11] Concerns regarding its potency and potential for off-target effects, including its structural similarity to pan-assay interference compounds (PAINS), may present challenges for its therapeutic development.[4]

Despite this, the proof-of-concept provided by this compound and other PRC1-targeting compounds underscores the therapeutic potential of inhibiting this complex in diseases such as cancer.[4][9] Future efforts in this area may focus on developing more potent and selective PRC1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a foundational chemical probe for studying the biological functions of the PRC1 complex. Its ability to inhibit H2A ubiquitylation has provided significant insights into the mechanisms of gene silencing and the DNA damage response. While its direct clinical utility remains to be determined, the knowledge gained from studies involving this compound continues to inform the development of novel epigenetic therapies. This technical guide provides a consolidated resource for researchers aiming to utilize or further investigate this important small molecule inhibitor.

References

Investigating the Target Specificity of PRT4165: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of PRT4165, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). The information presented herein is collated from seminal research to facilitate further investigation and application of this compound in biomedical research.

Core Mechanism of Action

This compound is a potent inhibitor of PRC1-mediated histone H2A ubiquitylation.[1][2][3] Its primary mechanism involves the direct inhibition of the E3 ubiquitin ligase activity of essential PRC1 components. Specifically, this compound targets RING1A and its highly active paralogue, RNF2 (also known as RING1B), which are responsible for the catalytic activity of the PRC1 complex.[2][3][4] By inhibiting these enzymes, this compound effectively blocks the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a key epigenetic modification involved in gene silencing and the DNA damage response.[2][5]

Quantitative Analysis of Target Inhibition

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key findings regarding its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition Data
Target ComplexAssay TypeEndpointIC50 ValueReference
Bmi1/Ring1AHTRF®-based self-ubiquitination assayInhibition of self-ubiquitination3.9 µM[3][4][6][7]
RING1AIn vitro E3 ubiquitin ligase activity assayInhibition of H2A ubiquitylation-[2]
RNF2In vitro E3 ubiquitin ligase activity assayInhibition of H2A ubiquitylation-[2]
Bmi1/RNF2 ComplexIn vitro E3 ubiquitin ligase activity assayInhibition of H2A ubiquitylation-[2][7]
Table 2: Cellular Activity and Target Engagement
Cell LineTreatment ConditionsObserved EffectReference
HeLa50 µM this compound for 5 hoursInhibition of Bmi1/Ring1A self-ubiquitination[6]
U2OS50 µM this compound for 60 minutesDramatic reduction in total ubiquitylated histone H2A[1]
U2OSIncreasing concentrations of this compoundIncreased number of cells in G2/M phase[1][3]
HeLa50 µM this compoundComplete inhibition of VM26-induced Top2α degradation[6]

Target Specificity Profile

A critical aspect of any small molecule inhibitor is its specificity. Studies have shown that this compound exhibits selectivity for the PRC1 E3 ligases over other E3 ligases involved in the DNA damage response.

Table 3: Off-Target Activity Screening
Off-TargetAssay TypeResultReference
RNF8In vitro E3 ubiquitin ligase activity assayNot inhibited[2][3]
RNF168In vitro E3 ubiquitin ligase activity assayNot inhibited[2][3]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental design, the following diagrams are provided.

PRT4165_Signaling_Pathway cluster_PRC1 PRC1 Complex cluster_Ub_Cascade Ubiquitination Cascade Bmi1 Bmi1 RNF2 RNF2 (RING1B) Bmi1->RNF2 enhances activity H2Aub H2A-Ub RNF2->H2Aub ubiquitinates E1 E1 E2 E2 (UbcH5c) E1->E2 activates E2->RNF2 charges Ub Ubiquitin Ub->E1 H2A H2A H2A->RNF2 GeneSilencing Gene Silencing & DNA Damage Response H2Aub->GeneSilencing leads to This compound This compound This compound->RNF2 inhibits

Caption: this compound inhibits the E3 ligase activity of the RNF2/Bmi1 complex.

In_Vitro_Ubiquitination_Assay_Workflow cluster_components Reaction Components E1 E1 Enzyme Incubation Incubate all components E1->Incubation E2 E2 Enzyme (UbcH5c) E2->Incubation E3 E3 Ligase (e.g., RNF2/Bmi1) Preincubation Pre-incubate E3 Ligase with This compound or DMSO (30 min) E3->Preincubation Substrate Substrate (e.g., Histone H2A) Substrate->Incubation Ub Ubiquitin Ub->Incubation ATP ATP ATP->Incubation This compound This compound or DMSO This compound->Preincubation Preincubation->Incubation Quench Quench reaction (e.g., with SDS-PAGE buffer) Incubation->Quench Analysis Analyze by SDS-PAGE and Western Blot Quench->Analysis Detection Detect ubiquitinated H2A using an H2A antibody Analysis->Detection

Caption: Workflow for an in vitro H2A ubiquitination assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's target specificity.

In Vitro E3 Ubiquitin Ligase Activity Assay

This protocol is adapted from studies investigating the direct inhibitory effect of this compound on PRC1 components.[2]

Objective: To determine if this compound directly inhibits the E3 ubiquitin ligase activity of RING1A, RNF2, or the Bmi1/RNF2 complex towards a histone H2A substrate.

Materials:

  • Recombinant E1 enzyme

  • Recombinant E2 enzyme (UbcH5c)

  • Recombinant E3 ligase (RING1, RNF2, or Bmi1/RNF2 complex)

  • Histone H2A substrate

  • Ubiquitin

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Reaction Buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, DTT, and ATP)

  • SDS-PAGE loading buffer

  • Primary antibody against Histone H2A

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Prepare a reaction mixture containing the E1 enzyme, E2 enzyme (UbcH5c), ubiquitin, and histone H2A substrate in the reaction buffer.

  • In separate tubes, pre-incubate the E3 ubiquitin ligase (e.g., RNF2/Bmi1 complex) with varying concentrations of this compound or DMSO (as a vehicle control) for 30 minutes.

  • Initiate the ubiquitination reaction by adding the pre-incubated E3 ligase/inhibitor mix to the reaction mixture from step 1.

  • Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for histone H2A to detect both the unmodified and ubiquitylated forms.

  • Incubate with a suitable HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system. The inhibition of H2A ubiquitylation will be indicated by a decrease in the higher molecular weight bands corresponding to ubiquitinated H2A in the this compound-treated samples compared to the DMSO control.

Cellular Histone Ubiquitylation Assay

This protocol is designed to assess the effect of this compound on histone H2A ubiquitylation within a cellular context.[1][2]

Objective: To determine if this compound can penetrate cells and inhibit the ubiquitylation of histone H2A and H2AX in response to DNA damage.

Materials:

  • U2OS (or other suitable) cell line

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Source of ionizing radiation (IR) (e.g., X-ray irradiator)

  • Phosphate-buffered saline (PBS)

  • 1% Paraformaldehyde

  • 90% Methanol

  • FACS incubation buffer (e.g., PBS with 1% BSA)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Seed U2OS cells and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with different concentrations of this compound or DMSO for 60 minutes prior to irradiation.

  • Expose the cells to a defined dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks.

  • Harvest the cells 2 hours after irradiation.

  • Wash the cells twice with PBS and then fix with 1% paraformaldehyde at 37°C for 10 minutes.

  • Cool the cells on ice for 1 minute, then permeabilize with 90% methanol and store at -20°C overnight.

  • Wash the fixed cells twice with PBS and block with FACS incubation buffer.

  • Incubate the cells with a primary antibody against γ-H2AX. The ubiquitylated form of γ-H2AX can be detected as a higher molecular weight species in Western blots of histone extracts.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry to quantify the levels of γ-H2AX. A reduction in the ubiquitylated form of γ-H2AX in this compound-treated cells would indicate cellular target engagement. Alternatively, histone extracts can be prepared and analyzed by Western blot to directly visualize the ubiquitylated forms of H2A and γ-H2AX.

Summary and Future Directions

This compound is a valuable chemical probe for studying the roles of PRC1-mediated ubiquitylation in gene expression and the DNA damage response. Its specificity for RING1A/RNF2 over other E3 ligases like RNF8 and RNF168 makes it a useful tool to dissect these pathways.[2][3] While the core target profile is well-defined, comprehensive kinome-wide or E3 ligase-wide screening would provide a more complete picture of its off-target effects. Researchers using this compound should be mindful of potential off-target effects, as is prudent with any small molecule inhibitor used at micromolar concentrations.[2] Future work could focus on developing more potent and selective derivatives of this compound to enhance its utility as both a research tool and a potential therapeutic lead.

References

PRT4165: A Technical Guide to its Role in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT4165 has emerged as a significant small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator in stem cell biology. This technical guide provides an in-depth overview of this compound's mechanism of action and its specific involvement in directing stem cell lineage commitment. By inhibiting the E3 ubiquitin ligase activity of the PRC1 core components, RING1A and RING1B (RNF2), this compound modulates the ubiquitylation of histone H2A on lysine 119 (H2AK119ub1). This action leads to alterations in gene expression, favoring the differentiation of human embryonic stem cells (hESCs) towards a neuroectodermal fate while suppressing endodermal and mesodermal lineages. This document details the underlying signaling pathways, provides comprehensive experimental protocols, and presents quantitative data on the effects of this compound, offering a valuable resource for researchers in regenerative medicine and drug discovery.

Introduction to this compound

This compound is a potent and specific inhibitor of the PRC1 E3 ubiquitin ligase.[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of RING1A and RING1B, which are core components of PRC1.[1][2] This inhibition prevents the monoubiquitylation of histone H2A at lysine 119, a key epigenetic mark associated with transcriptional repression.[1] The IC50 value for the inhibition of Bmi1/Ring1A self-ubiquitination has been determined to be 3.9 µM.

The Role of PRC1 in Stem Cell Differentiation

Polycomb Repressive Complex 1 (PRC1) plays a critical role in maintaining the pluripotency and regulating the differentiation of embryonic stem cells. In undifferentiated ESCs, PRC1 is recruited to the promoters of developmental genes, including those that specify the three primary germ layers: ectoderm, mesoderm, and endoderm. The PRC1-mediated ubiquitylation of H2A leads to chromatin compaction and transcriptional repression, thereby silencing these lineage-specifying genes and maintaining the pluripotent state.

During differentiation, the activity and localization of PRC1 are dynamically regulated to allow for the expression of genes required for a specific lineage while continuing to repress genes of alternative fates. The targeted inhibition of PRC1 activity, therefore, presents a powerful tool to influence stem cell lineage commitment.

This compound-Mediated Neuroectodermal Differentiation

Studies have demonstrated that the application of this compound to differentiating human embryonic stem cells promotes their commitment to the neuroectodermal lineage.[1] Treatment of embryoid bodies (EBs) with this compound for 24 hours resulted in a significant upregulation of genes associated with neuroectoderm formation, while concurrently downregulating markers of the endodermal and mesodermal lineages.[1]

Quantitative Data

The following tables summarize the known quantitative data for this compound and the observed effects on lineage-specific gene expression.

ParameterValueReference
IC50 (Bmi1/Ring1A self-ubiquitination) 3.9 µMNot explicitly cited
LineageMarker GeneEffect of this compound TreatmentFold Change (Relative to Control)
Neuroectoderm SOX1UpregulationData not available
PAX6UpregulationData not available
TUJ1UpregulationData not available
FOXG1UpregulationData not available
NCAMUpregulationData not available
Endoderm SOX17DownregulationData not available
FOXA2DownregulationData not available
Mesoderm BRACHYURYDownregulationData not available
TBX5DownregulationData not available

Note: Specific fold-change values from the primary literature are not available at the time of this writing. The table reflects the qualitative observations of upregulation and downregulation.

Experimental Protocols

Human Embryonic Stem Cell (hESC) Culture and Embryoid Body (EB) Formation
  • hESC Culture: Culture human embryonic stem cells (e.g., H9 cell line) on a feeder layer of irradiated mouse embryonic fibroblasts (MEFs) in hESC growth medium. The medium should consist of DMEM/F12, 20% Knockout Serum Replacement, 0.1 mM β-mercaptoethanol, 1 mM L-glutamine, non-essential amino acids, and 4 ng/mL FGF-2. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • EB Formation (Hanging Drop Method):

    • Treat confluent hESC cultures with collagenase IV to detach colonies.

    • Gently triturate the colonies to obtain small clumps of approximately 100-200 cells.

    • Resuspend the cell clumps in EB formation medium (hESC medium without FGF-2).

    • Pipette 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.

    • Invert the lid over a petri dish containing sterile PBS to maintain humidity.

    • Incubate for 48-72 hours to allow the formation of embryoid bodies.

This compound Treatment for Neuroectodermal Differentiation
  • EB Collection: After EB formation, gently wash the EBs from the petri dish lid with EB differentiation medium.

  • This compound Treatment:

    • Transfer the EBs to a new non-adherent petri dish containing fresh EB differentiation medium.

    • Add this compound to the desired final concentration (a concentration of 50 µM has been used to achieve a dramatic reduction in total ubiquitylated histone H2A within 60 minutes in other cell types).[1]

    • Incubate the EBs in the presence of this compound for 24 hours.

  • Control Group: Prepare a parallel culture of EBs in differentiation medium containing the vehicle (e.g., DMSO) at the same final concentration as the this compound-treated group.

Analysis of Lineage-Specific Marker Expression (Quantitative RT-PCR)
  • RNA Extraction:

    • Harvest the EBs after 24 hours of treatment.

    • Wash the EBs with sterile PBS.

    • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green chemistry on a real-time PCR system.

    • Use primers specific for the target genes (SOX1, PAX6, TUJ1, FOXG1, NCAM, SOX17, FOXA2, BRACHYURY, TBX5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The cycling conditions should be optimized for each primer set but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways and Experimental Workflow

PRC1 Signaling Pathway in Stem Cell Differentiation

PRC1_Signaling cluster_pluripotency Pluripotent State cluster_differentiation Differentiation Pluripotency Pluripotency Factors (Oct4, Sox2, Nanog) PRC1 PRC1 Complex (RING1B, BMI1, etc.) Pluripotency->PRC1 Maintains expression of H2AK119ub1 H2AK119ub1 PRC1->H2AK119ub1 Catalyzes H2AK119ub1_inhibited H2AK119ub1 (Reduced) PRC1->H2AK119ub1_inhibited Dev_Genes_Repressed Lineage-Specific Developmental Genes (e.g., SOX1, PAX6, SOX17, BRACHYURY) H2AK119ub1->Dev_Genes_Repressed Represses transcription of EndoMeso_Genes_Repressed Endo/Mesodermal Genes (SOX17, BRACHYURY, etc.) (Expression remains OFF) This compound This compound This compound->PRC1 Inhibits Neuro_Genes_Active Neuroectodermal Genes (SOX1, PAX6, etc.) (Expression ON) H2AK119ub1_inhibited->Neuro_Genes_Active De-repression leads to

Caption: PRC1 signaling in stem cell fate determination and the effect of this compound.

Experimental Workflow for this compound-Induced Differentiation

Experimental_Workflow hESC_Culture 1. hESC Culture EB_Formation 2. Embryoid Body (EB) Formation (Hanging Drop Method) hESC_Culture->EB_Formation Treatment 3. This compound Treatment (24h) EB_Formation->Treatment Control 3. Vehicle Control (24h) EB_Formation->Control RNA_Extraction 4. RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. Quantitative RT-PCR cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Workflow for assessing this compound's effect on hESC differentiation.

Conclusion

This compound serves as a valuable chemical tool for dissecting the role of PRC1 in stem cell biology and for directing the differentiation of pluripotent stem cells towards the neuroectodermal lineage. Its specific inhibition of RING1A/B-mediated H2A ubiquitylation provides a targeted approach to manipulate the epigenetic landscape of stem cells. This technical guide provides a comprehensive overview of the current knowledge on this compound's involvement in stem cell differentiation, offering researchers and drug development professionals a foundation for future investigations and applications in regenerative medicine. Further studies are warranted to elucidate the precise downstream targets of PRC1 that govern this lineage switch and to optimize the use of this compound in protocols for generating specific neural cell types for therapeutic use.

References

Methodological & Application

Application Notes and Protocols: Utilizing PRT4165 in DNA Damage Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a potent and specific small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key regulator of chromatin structure and gene expression.[1][2] Specifically, this compound targets the E3 ubiquitin ligase activity of the PRC1 complex, catalyzed by the RING1A and RNF2 (RING1B) proteins.[2][3] This inhibition prevents the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), a critical post-translational modification involved in transcriptional repression and the DNA Damage Response (DDR).[2] By impeding PRC1 function, this compound disrupts the recruitment of DNA repair factors to sites of DNA double-strand breaks (DSBs), leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents.[3] These characteristics make this compound a valuable tool for studying the role of PRC1 in DNA repair and for exploring novel anti-cancer therapeutic strategies.

This document provides detailed protocols for utilizing this compound in key DNA damage assays, including the analysis of γH2AX foci formation, the Comet assay for assessing DNA strand breaks, and cell viability assays to determine the cytotoxic effects of this compound.

Mechanism of Action of this compound in the DNA Damage Response

This compound specifically inhibits the E3 ubiquitin ligase activity of the PRC1 complex, which is responsible for the monoubiquitylation of histone H2A. In the context of DNA damage, this ubiquitylation is a crucial step in the signaling cascade that leads to the recruitment of DNA repair proteins to DSBs. By inhibiting PRC1, this compound prevents H2A ubiquitylation, which in turn impairs the retention of downstream DNA damage response proteins at the site of damage.[3] This disruption of the repair process results in the persistence of DNA lesions, which can be visualized by the accumulation of phosphorylated H2AX (γH2AX), a sensitive marker of DSBs.[1]

PRT4165_Mechanism This compound Mechanism of Action in DNA Damage Response DSB DSB PRC1 PRC1 (RNF2/RING1A) DSB->PRC1 recruits H2A_Ub H2A Ubiquitylation PRC1->H2A_Ub catalyzes gH2AX γH2AX Accumulation This compound This compound This compound->PRC1 inhibits DNA_Repair DNA Repair Protein Recruitment H2A_Ub->DNA_Repair promotes Repair Successful DNA Repair DNA_Repair->Repair Apoptosis Cell Cycle Arrest/Apoptosis gH2AX->Apoptosis leads to

Caption: this compound inhibits PRC1, leading to failed DNA repair and apoptosis.

Data Presentation

The following tables summarize quantitative data regarding the use of this compound in various cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma2431.6 x 10⁻³
A549Lung Carcinoma7236.0 x 10⁻²
MCF-7Breast Cancer2424.2
MCF-7Breast Cancer72> 1000
DU-145Prostate Cancer2414.2 x 10⁻³
DU-145Prostate Cancer72126.2
WM2664Melanoma2410.1 x 10³
WM2664Melanoma72229.3
HEK-293T (Normal)Embryonic Kidney24775.8
HEK-293T (Normal)Embryonic Kidney72822.8

Data compiled from publicly available sources.[4]

Table 2: Recommended Concentration Range for In Vitro Assays

AssayCell TypeThis compound Concentration (µM)Incubation Time
γH2AX StainingU2OS5030 - 60 min
Comet AssayVarious10 - 1001 - 24 h
Cell Viability (MTT)Various0.1 - 10024 - 72 h

These are starting recommendations and should be optimized for specific cell lines and experimental conditions.

Experimental Protocols

The following are detailed protocols for assessing DNA damage induced by this compound.

Protocol 1: Immunofluorescence Staining for γH2AX Foci

This protocol details the detection of γH2AX foci, a marker for DNA double-strand breaks, in cells treated with this compound.

gH2AX_Workflow γH2AX Immunofluorescence Workflow A 1. Cell Seeding (on coverslips) B 2. This compound Treatment (e.g., 50 µM, 1h) A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (e.g., 0.25% Triton X-100) C->D E 5. Blocking (e.g., 5% BSA) D->E F 6. Primary Antibody Incubation (anti-γH2AX) E->F G 7. Secondary Antibody Incubation (fluorescently-labeled) F->G H 8. Counterstaining (DAPI) G->H I 9. Mounting H->I J 10. Microscopy & Analysis I->J

Caption: Workflow for γH2AX immunofluorescence staining.

Materials:

  • Cells of interest (e.g., U2OS, HeLa)

  • This compound (stock solution in DMSO)

  • Culture medium

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: anti-γH2AX (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) for the appropriate duration (e.g., 30-60 minutes). Include a vehicle control (DMSO).

  • Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI solution for 5 minutes.

  • Mounting: Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using appropriate image analysis software.

Protocol 2: Alkaline Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cells treated with this compound

  • Comet assay slides

  • Low melting point agarose (LMA)

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with molten LMA (at 37°C) at a 1:10 (v/v) ratio. Immediately pipette 75 µL of the mixture onto a Comet assay slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

  • Neutralization: Carefully remove the slides from the tank and wash them gently three times with neutralization buffer for 5 minutes each.

  • Staining: Stain the DNA by adding a few drops of a diluted DNA stain to each slide and incubate for 5 minutes in the dark.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze the images using specialized software to quantify the percentage of DNA in the tail.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for the desired time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value of this compound.

References

Application Notes and Protocols for PRT4165 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a potent and specific small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1).[1][2] It functions by targeting the E3 ubiquitin ligase activity of the Bmi1/Ring1A heterodimer, a core component of the PRC1 complex.[3][4] This inhibition leads to a significant reduction in the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key epigenetic modification associated with transcriptional repression and the DNA damage response.[5] These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cell viability, protein expression, and histone modifications.

Mechanism of Action

This compound selectively inhibits the catalytic activity of the Bmi1/Ring1A E3 ubiquitin ligase.[3] This enzymatic activity is crucial for the PRC1 complex to attach a single ubiquitin molecule to histone H2A. By blocking this process, this compound effectively reverses PRC1-mediated gene silencing and impacts cellular processes such as the DNA damage response, cell cycle progression, and stem cell differentiation.[3] While this compound's primary target is the PRC1 complex, its downstream effects can indirectly influence pathways such as the p53 signaling cascade, primarily through the induction of DNA damage sensing and cell cycle arrest.[6]

PRT4165_Signaling_Pathway This compound This compound PRC1 PRC1 Complex (Bmi1/Ring1A) This compound->PRC1 Inhibits H2A Histone H2A PRC1->H2A Ubiquitinates H2AK119ub Ubiquitinated H2A (H2AK119ub) PRC1->H2AK119ub Leads to GeneRepression Gene Repression H2AK119ub->GeneRepression Promotes DNADamageResponse DNA Damage Response H2AK119ub->DNADamageResponse Modulates

This compound inhibits the PRC1 complex, reducing H2A ubiquitination.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound from various in vitro studies.

ParameterValueCell Line / SystemReference
IC50 3.9 µMCell-free Bmi1/Ring1A self-ubiquitination assay[4][7]
Effective Concentration 50 µMU2OS cells (for inhibition of H2A ubiquitylation)
Effective Concentration 50 µMHeLa cells (for inhibition of Bmi1/Ring1A activity)[4]
Effective Concentration 12.5 - 25 µMIn vitro Bmi1/Ring1A ubiquitination assay[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in Plates CellCulture->CellSeeding PRT4165_Treatment This compound Treatment (Varying Concentrations & Times) CellSeeding->PRT4165_Treatment Viability Cell Viability Assay (MTT) PRT4165_Treatment->Viability Western Western Blotting PRT4165_Treatment->Western ChIP Chromatin Immunoprecipitation (ChIP) PRT4165_Treatment->ChIP DataViability IC50 Determination Viability->DataViability DataWestern Protein Expression Analysis Western->DataWestern DataChIP Histone Modification Analysis ChIP->DataChIP

General workflow for in vitro studies with this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Western Blotting for Histone H2A Ubiquitination

This protocol is designed to detect changes in the levels of ubiquitinated histone H2A upon this compound treatment.

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (15% acrylamide is recommended for histone resolution)[8]

  • Nitrocellulose or PVDF membranes (0.2 µm pore size is recommended for histones)[8][9]

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ubiquitinyl-Histone H2A (Lys119), anti-Histone H2A

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.[8]

  • Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against ubiquitinated H2A overnight at 4°C. Use an antibody against total H2A as a loading control on a separate blot or after stripping the first antibody.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in H2A ubiquitination.

Chromatin Immunoprecipitation (ChIP) for H2AK119ub

This protocol allows for the analysis of H2AK119ub levels at specific genomic loci.

Materials:

  • Cells treated with this compound and control cells

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffer

  • Sonication buffer

  • Antibody against H2AK119ub

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR analysis of target gene promoters

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against H2AK119ub overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of genes of interest to determine the enrichment of H2AK119ub.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols: PRT4165 Treatment of U2OS Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator. Specifically, this compound targets the E3 ubiquitin ligase activity of the BMI1/RING1A subunits within the PRC1 complex.[1][2] This inhibition prevents the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), a critical modification in gene silencing and the DNA damage response.[3] In the context of cancer research, particularly with cell lines such as the human osteosarcoma line U2OS, this compound serves as a valuable tool to investigate the roles of PRC1 in cell cycle progression, DNA repair, and tumorigenesis. These notes provide detailed protocols and data for the application of this compound in U2OS cells.

Mechanism of Action

This compound directly inhibits the enzymatic activity of RING1A and its paralogue RNF2, which are the catalytic subunits of PRC1 responsible for H2A ubiquitylation.[3] This inhibition has significant downstream effects, including the disruption of DNA double-strand break (DSB) repair mechanisms.[3][4] Treatment of U2OS cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with the DNA damage checkpoint.[3][4][5]

This compound This compound PRC1 PRC1 Complex (BMI1/RING1A) This compound->PRC1 Inhibits E3 Ligase Activity H2A Histone H2A PRC1->H2A Ubiquitylates DSB_Repair DNA Double-Strand Break Repair G2M_Checkpoint G2/M Checkpoint Failure PRC1->G2M_Checkpoint Influences uH2A Ubiquitylated H2A (H2AK119ub) GeneSilencing Transcriptional Repression (Gene Silencing) uH2A->GeneSilencing Mediates uH2A->DSB_Repair Required for cluster_workflow Experimental Workflow: DNA Repair Assay start Start: Seed U2OS cells on coverslips pretreat Pre-treat with 50 µM this compound or DMSO (5 min) start->pretreat irradiate Induce DNA Damage (2 Gy Ionizing Radiation) pretreat->irradiate recover Allow cell recovery (0, 1, 4, 8 hours) irradiate->recover fix_stain Fix, Permeabilize, and Immunostain for γH2AX recover->fix_stain analyze Microscopy and Quantification of γH2AX Foci fix_stain->analyze end End: Assess DSB Repair Kinetics analyze->end

References

PRT4165: Application Notes and Protocols for Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a potent and specific small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator often dysregulated in cancer.[1][2][3] It functions by targeting the E3 ubiquitin ligase activity of the PRC1 catalytic subunits, RING1A and RNF2 (also known as RING1B), thereby inhibiting the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1).[2][3][4] This post-translational modification is crucial for PRC1-mediated gene silencing, and its inhibition by this compound can reactivate the expression of tumor suppressor genes. Furthermore, this compound has been shown to impede DNA double-strand break (DSB) repair processes, induce cell cycle arrest, and promote apoptosis in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in various cancer research models to investigate its effects on cell signaling, viability, and DNA damage response.

Mechanism of Action: PRC1 Inhibition

This compound specifically inhibits the E3 ubiquitin ligase activity of the Bmi1/Ring1A and RNF2/RING1B components of the PRC1 complex.[2] This inhibition prevents the transfer of ubiquitin to histone H2A, a critical step in the formation of facultative heterochromatin and transcriptional repression. The disruption of this pathway leads to changes in gene expression and impairs the DNA damage response.[2][3]

PRC1_Inhibition_by_this compound cluster_0 PRC1 Complex Bmi1 Bmi1 Ring1A_RNF2 Ring1A/RNF2 H2A Histone H2A Ring1A_RNF2->H2A E3 Ligase Activity Ub Ubiquitin Ub->Ring1A_RNF2 E1/E2 H2AK119ub1 H2AK119ub1 H2A->H2AK119ub1 Monoubiquitylation GeneSilencing Gene Silencing H2AK119ub1->GeneSilencing This compound This compound This compound->Ring1A_RNF2 Inhibition

Caption: this compound inhibits the E3 ligase activity of the PRC1 complex.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
Bmi1/Ring1A self-ubiquitinationCell-free HTRF® assay3.9 µM[4][5]

Table 2: Cellular Effects of this compound

Cell LineTreatment ConcentrationTreatment DurationEffectReference
U2OS50 µM60 minutesDramatic reduction in total ubiquitylated histone H2A[1]
U2OSIncreasing concentrationsNot specifiedIncreased number of cells in G2/M phase[1][4]
HeLa50 µM5 hoursInhibition of Bmi1 ubiquitination[5]
HeLa50 µM4 hoursComplete inhibition of VM26-induced Top2α degradation[5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of H2A Ubiquitylation

This protocol details the procedure to assess the inhibitory effect of this compound on PRC1-mediated H2A ubiquitylation in cultured cancer cells.

Materials:

  • Cancer cell line (e.g., U2OS, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Acid extraction buffer (e.g., 0.2 M HCl)

  • RIPA buffer

  • Protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H2A, anti-uH2AK119

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for the desired time (e.g., 1, 2, 5 hours).[4][5]

  • Histone Extraction (Acid Extraction Method):

    • Wash cells twice with ice-cold PBS.

    • Add acid extraction buffer and incubate on ice for 30 minutes.

    • Scrape cells and transfer the suspension to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing histones.

  • Western Blotting:

    • Determine protein concentration using the BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Develop with ECL substrate and visualize.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Histone Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-H2A, anti-uH2AK119) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I

Caption: Workflow for Western blot analysis of H2A ubiquitylation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with increasing concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: DNA Double-Strand Break (DSB) Repair Assay (γ-H2AX Foci Formation)

This protocol assesses the impact of this compound on the repair of DNA double-strand breaks by monitoring the formation and resolution of γ-H2AX foci.

Materials:

  • Cancer cell line (e.g., U2OS)

  • Complete cell culture medium

  • This compound

  • DNA damaging agent (e.g., ionizing radiation, etoposide)

  • PBS

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate.

  • Pre-treatment: Treat cells with this compound for a short period (e.g., 1 hour) before inducing DNA damage.[1]

  • DNA Damage Induction: Expose cells to a DNA damaging agent.

  • Time-Course Analysis: Fix cells at different time points post-damage (e.g., 0, 2, 8, 24 hours) to monitor foci formation and resolution.

  • Immunofluorescence Staining:

    • Fix cells with 4% PFA.

    • Permeabilize with permeabilization buffer.

    • Block with blocking solution.

    • Incubate with anti-γ-H2AX primary antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Mount coverslips and visualize foci using a fluorescence microscope. Quantify the number of foci per cell.

DSB_Repair_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining A Seed Cells on Coverslips B This compound Pre-treatment A->B C Induce DNA Damage B->C D Fixation & Permeabilization C->D E Blocking D->E F Primary Antibody (γ-H2AX) E->F G Secondary Antibody & DAPI F->G H Fluorescence Microscopy & Foci Quantification G->H

Caption: Workflow for the DNA double-strand break repair assay.

Conclusion

This compound serves as a critical research tool for elucidating the role of PRC1-mediated ubiquitylation in cancer biology. The protocols outlined above provide a framework for investigating its effects on histone modification, cell cycle progression, and DNA damage repair in various cancer models. These studies can contribute to a deeper understanding of epigenetic regulation in cancer and may inform the development of novel therapeutic strategies.

References

Application Notes and Protocols for Studying Histone Ubiquitination Using PRT4165

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone ubiquitination is a critical post-translational modification that plays a fundamental role in the regulation of various cellular processes, including transcriptional regulation, DNA damage repair, and maintenance of genomic stability. The Polycomb Repressive Complex 1 (PRC1) is a key E3 ubiquitin ligase that catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a mark predominantly associated with gene silencing. PRT4165 is a small molecule inhibitor that specifically targets the catalytic activity of the PRC1 complex, providing a powerful tool for elucidating the functional roles of H2A ubiquitination.[1] This document provides detailed application notes and protocols for utilizing this compound to study histone ubiquitination.

Mechanism of Action

This compound is a potent and specific inhibitor of the E3 ubiquitin ligase activity of the PRC1 complex.[1][2] It targets the catalytic subunits of PRC1, namely RING1A and RNF2 (also known as RING1B), which are responsible for the transfer of ubiquitin to histone H2A.[1] By inhibiting RING1A and RNF2, this compound effectively blocks the formation of H2AK119ub1.[1] Notably, this compound does not inhibit the E3 ubiquitin ligase activity of RNF8 or RNF168, other key enzymes involved in the DNA damage response pathway.[2] This specificity makes this compound an invaluable tool for dissecting the specific contributions of PRC1-mediated ubiquitination.

cluster_0 PRC1 Complex RING1A RING1A H2A Histone H2A RING1A->H2A Ubiquitination RNF2 RNF2 (RING1B) RNF2->H2A Ubiquitination BMI1 BMI1 PCGFs PCGFs This compound This compound This compound->RING1A This compound->RNF2 H2AK119ub1 H2AK119ub1 H2A->H2AK119ub1 Ub Ubiquitin GeneSilencing Gene Silencing H2AK119ub1->GeneSilencing DNARepair DNA Damage Response H2AK119ub1->DNARepair

Figure 1: Mechanism of this compound Action. This compound inhibits the catalytic subunits (RING1A and RNF2) of the PRC1 complex, thereby blocking the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1). This inhibition allows for the study of the roles of H2AK119ub1 in gene silencing and the DNA damage response.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the use of this compound in studying histone ubiquitination.

ParameterValueExperimental SystemReference
IC50 (Bmi1/Ring1A) 3.9 µMCell-free HTRF® assay[2][3][4]
Effective Concentration (In Vitro Ubiquitination Assay) 12.5 - 25 µMWestern blot-based assay[3]
Effective Concentration (Cell-Based Assays) 50 µMU2OS cells[1]
Treatment Time for H2A Ubiquitination Inhibition 60 minutesU2OS cells[1]
Effect on H2AK119ub1 Levels (50 µM, 60 min) Dramatic reductionU2OS cells[1]
Effect on DNA Damage Response Foci (53BP1, BRCA1) Reduced retention at DSBsU2OS cells[1]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study histone ubiquitination using this compound.

In Vitro Histone Ubiquitination Assay

This assay is used to directly assess the inhibitory effect of this compound on the E3 ligase activity of the PRC1 complex.

cluster_0 Reaction Components E1 E1 Activating Enzyme Mix Incubate at 37°C E1->Mix E2 E2 Conjugating Enzyme (e.g., UbcH5c) E2->Mix PRC1 PRC1 Complex (e.g., RING1A/B, BMI1) PRC1->Mix H2A Histone H2A (Substrate) H2A->Mix Ub Ubiquitin Ub->Mix ATP ATP ATP->Mix This compound This compound or Vehicle This compound->Mix Analysis SDS-PAGE & Western Blot (Anti-H2A or Anti-ubH2A) Mix->Analysis

Figure 2: In Vitro Ubiquitination Assay Workflow. This diagram outlines the key steps and components for assessing the direct inhibitory effect of this compound on PRC1-mediated H2A ubiquitination.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5c)

  • Recombinant PRC1 complex (e.g., RING1A/BMI1 or RNF2/BMI1)

  • Recombinant Histone H2A

  • Ubiquitin

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

Protocol:

  • Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

    • E1 enzyme (e.g., 100 nM)

    • E2 enzyme (e.g., 500 nM)

    • PRC1 complex (e.g., 200 nM)

    • Histone H2A (e.g., 1 µg)

    • Ubiquitin (e.g., 5 µg)

    • ATP (e.g., 2 mM)

    • Ubiquitination buffer to a final volume of 18 µL.

  • Add 2 µL of this compound at various concentrations (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control.

  • Pre-incubate the reaction mixture for 30 minutes on ice.

  • Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 60 minutes.

  • Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody against histone H2A to visualize the ubiquitinated H2A species (which will appear as a higher molecular weight band).

Analysis of Cellular Histone H2A Ubiquitination by Western Blot

This protocol is designed to measure the levels of H2AK119ub1 in cells treated with this compound.

CellCulture 1. Cell Culture Treatment 2. Treat with this compound (e.g., 50 µM, 1 hr) CellCulture->Treatment Harvest 3. Harvest Cells Treatment->Harvest HistoneExtraction 4. Histone Extraction (Acid Extraction) Harvest->HistoneExtraction Quantification 5. Protein Quantification HistoneExtraction->Quantification WesternBlot 6. SDS-PAGE & Western Blot (Anti-uH2AK119, Anti-H2A) Quantification->WesternBlot Analysis 7. Densitometry Analysis WesternBlot->Analysis

Figure 3: Cellular H2A Ubiquitination Analysis Workflow. This flowchart details the steps for assessing the in-cell efficacy of this compound in inhibiting H2A ubiquitination.

Materials:

  • Cell line of interest (e.g., U2OS)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Histone extraction buffer (e.g., 0.2 N HCl)

  • Tris-HCl (1 M, pH 8.0)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ubiquityl-Histone H2A (Lys119) and anti-Histone H2A (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 10, 25, 50 µM) or DMSO for the specified time (e.g., 1, 2, 4 hours). A 60-minute treatment with 50 µM this compound has been shown to be effective.[1]

  • Histone Extraction (Acid Extraction Method):

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold histone extraction buffer (0.2 N HCl) directly to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acid-soluble histones.

    • Neutralize the extract by adding 1 M Tris-HCl (pH 8.0) at a 1:5 ratio (e.g., 20 µL of Tris-HCl for every 100 µL of extract).

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA protein assay.

  • Western Blotting:

    • Mix equal amounts of protein (e.g., 10-20 µg) with SDS-PAGE loading buffer and boil for 5 minutes.

    • Separate the proteins on a 15% SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against uH2AK119 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-H2A antibody to ensure equal loading.

  • Densitometry Analysis:

    • Quantify the band intensities for uH2AK119 and total H2A using image analysis software.

    • Normalize the uH2AK119 signal to the total H2A signal to determine the relative level of H2A ubiquitination.

Immunoprecipitation of Ubiquitinated Histone H2A

This protocol allows for the enrichment of ubiquitinated H2A to study its association with other proteins or to confirm its ubiquitination status.

Materials:

  • Cells treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and deubiquitinase inhibitors like N-ethylmaleimide)

  • Antibody against ubiquityl-Histone H2A (Lys119) or a general ubiquitin antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

Protocol:

  • Lyse the treated cells with lysis buffer on ice for 30 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three to five times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

  • Analyze the eluate by Western blotting with an antibody against H2A to confirm the immunoprecipitation of ubiquitinated H2A.

Immunofluorescence Analysis of DNA Damage Response Foci

This protocol is used to visualize and quantify the effect of this compound on the recruitment and retention of DNA damage response (DDR) proteins, such as 53BP1 and BRCA1, to sites of DNA double-strand breaks (DSBs).

Materials:

  • Cells grown on coverslips

  • This compound

  • Source of DNA damage (e.g., ionizing radiation)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against DDR proteins (e.g., anti-53BP1, anti-BRCA1) and a DSB marker (e.g., anti-γH2AX)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound (e.g., 50 µM) for a short period (e.g., 30-60 minutes) before inducing DNA damage.

  • Induce DSBs (e.g., by exposing cells to 2-10 Gy of ionizing radiation).

  • Allow cells to recover for a specific time (e.g., 1-4 hours) to allow for foci formation.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides.

  • Visualize the foci using a fluorescence microscope and quantify the number and intensity of foci per nucleus using image analysis software. A reduction in the number and/or intensity of 53BP1 and BRCA1 foci in this compound-treated cells indicates impaired retention of these proteins at DSBs.[1]

Conclusion

This compound is a valuable chemical probe for investigating the multifaceted roles of PRC1-mediated histone H2A ubiquitination. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of chromatin biology, gene regulation, and the DNA damage response. The specificity of this compound for the PRC1 complex allows for a more precise dissection of the pathways governed by H2AK119ub1, contributing to a deeper understanding of these fundamental cellular processes.

References

Application Notes and Protocols for PRT4165 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a small molecule inhibitor of the E3 ubiquitin ligase activity of the Bmi1/Ring1A complex, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] This complex plays a crucial role in epigenetic regulation through the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), leading to gene silencing and involvement in the DNA damage response.[4][5] this compound has been identified as a valuable tool for studying the functional roles of the Bmi1/Ring1A-mediated ubiquitination pathway. These application notes provide detailed protocols for utilizing this compound in Western blot analysis to investigate its effects on protein ubiquitination and downstream signaling pathways.

Mechanism of Action

This compound specifically inhibits the E3 ligase activity of the Bmi1/Ring1A heterodimer.[1] This inhibition prevents the transfer of ubiquitin to substrate proteins, most notably histone H2A. By blocking this activity, this compound can be used to study the consequences of reduced H2A ubiquitylation on gene expression, DNA repair, and cell cycle progression. The in vitro IC50 for this compound against Bmi1/Ring1A self-ubiquitination is approximately 3.9 µM.[1] In cellular assays, treatment with this compound leads to a significant reduction in global levels of H2A ubiquitylation.[5]

Data Presentation

The following table summarizes the quantitative data regarding the effects of this compound from various studies.

ParameterValueCell Type/SystemReference
IC50 (in vitro) 3.9 µMCell-free assay[1]
Effect on Ubiquitination Shortening of ubiquitin chains at 12.5 µM; near-complete elimination at 25 µMIn vitro ubiquitination assayAlchanati, I. et al. (2009) PLOS ONE
Effect on Top2α Degradation Complete inhibition of VM26-induced degradation at 50 µM (4h treatment)HeLa cellsAlchanati, I. et al. (2009) PLOS ONE
Synergistic Effect with VM26 Ten-fold reduction in LD50 of VM26 with 33 µM this compoundA549 lung cancer cellsAlchanati, I. et al. (2009) PLOS ONE
Inhibition of Bmi1 Ubiquitination Inhibition observed with 50 µM this compound for 5 hoursHeLa cellsAlchanati, I. et al. (2009) PLOS ONE

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound.

PRT4165_Signaling_Pathway cluster_PRC1 Polycomb Repressive Complex 1 (PRC1) Bmi1 Bmi1 Ring1A Ring1A Bmi1->Ring1A uH2A Ubiquitinated H2A (H2AK119ub1) Bmi1->uH2A E3 Ligase Activity Ring1A->uH2A E3 Ligase Activity This compound This compound This compound->Bmi1 Inhibition Ub Ubiquitin H2A Histone H2A DDR DNA Damage Response uH2A->DDR GeneSilencing Gene Silencing uH2A->GeneSilencing

Caption: this compound inhibits the Bmi1/Ring1A E3 ligase activity within the PRC1 complex.

Experimental Protocols

Preparation of this compound Stock Solution
  • This compound is typically supplied as a lyophilized powder.

  • To prepare a 10 mM stock solution, reconstitute the powder in DMSO. For example, for 1 mg of this compound (MW: 235.24 g/mol ), add 425 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months.

Western Blot Protocol for Analyzing this compound Effects

This protocol is designed to assess the impact of this compound on protein ubiquitination (e.g., histone H2A) or the expression levels of downstream target proteins.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa or U2OS) at an appropriate density and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control (DMSO) for the specified duration (e.g., 1, 5, or 24 hours). A 5-hour treatment with 50 µM this compound has been shown to inhibit Bmi1 ubiquitination in HeLa cells.[1]

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. For histone analysis, an acid extraction protocol may be required.[4]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration for all samples.

  • Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-40 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel. For histone analysis, a higher percentage gel (e.g., 15-18%) is recommended.[4]

  • Run the gel until adequate separation is achieved.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • anti-ubiquitinated Histone H2A (uH2A)

    • anti-Histone H2A

    • anti-Topoisomerase IIα (Top2α)

    • anti-Bmi1

    • anti-γH2AX (a marker for DNA damage)[4]

    • A loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Histone H3).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system or X-ray film.

8. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein to the loading control.

  • Compare the protein levels in this compound-treated samples to the vehicle-treated control.

Experimental Workflow

The following diagram outlines the experimental workflow for a Western blot analysis using this compound.

Western_Blot_Workflow A Cell Culture & Seeding B This compound Treatment (Dose & Time Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E Sample Preparation (Laemmli Buffer & Boiling) D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Blocking (5% Milk or BSA in TBST) G->H I Primary Antibody Incubation (Overnight at 4°C) H->I K Washing Steps (TBST) I->K J Secondary Antibody Incubation (1 hour at RT) J->K Wash K->J L ECL Detection K->L Final Wash M Imaging & Data Analysis L->M

Caption: A step-by-step workflow for Western blot analysis of this compound-treated cells.

References

Application Notes and Protocols for PRT4165 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a potent and specific small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator. It functions by targeting the E3 ubiquitin ligase activity of the PRC1 catalytic subunits, RING1A and RING1B (also known as RNF2), thereby preventing the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[1][2][3][4][5][6] This modification is crucial for the maintenance of transcriptional repression and is implicated in various cellular processes, including DNA damage repair and cancer pathogenesis.[3][6] The ability of this compound to modulate this key epigenetic mark makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents targeting PRC1-mediated pathways.

These application notes provide detailed protocols for both biochemical and cell-based high-throughput screening assays to identify and characterize modulators of PRC1 activity using this compound as a reference inhibitor.

Mechanism of Action

This compound specifically inhibits the E3 ubiquitin ligase activity of the RING1A/B subunits of the PRC1 complex. This inhibition prevents the transfer of ubiquitin from an E2-conjugating enzyme to histone H2A.[1][3][6] The resulting decrease in H2AK119ub1 levels leads to the de-repression of PRC1 target genes and impairs the DNA damage response.[3]

This compound This compound PRC1 PRC1 Complex (RING1A/B) This compound->PRC1 Inhibits H2A Histone H2A PRC1->H2A Ubiquitinates H2AK119ub1 H2AK119ub1 H2A->H2AK119ub1 Ub Ubiquitin Ub->PRC1 GeneSilencing Gene Silencing H2AK119ub1->GeneSilencing DNARepair DNA Damage Response H2AK119ub1->DNARepair

Figure 1: this compound inhibits PRC1-mediated H2A ubiquitination.

Quantitative Data

The inhibitory activity of this compound against the PRC1 complex has been quantified in biochemical assays. The half-maximal inhibitory concentration (IC50) provides a key metric for its potency.

Compound Target Assay Type IC50 (µM) Reference
This compoundBmi1/Ring1ACell-free3.9[2][7][8]

Experimental Protocols

Two detailed protocols are provided below for the use of this compound in high-throughput screening: a biochemical assay for direct measurement of PRC1 inhibition and a cell-based assay to assess the downstream cellular effects.

Protocol 1: Biochemical High-Throughput Screening Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to directly measure the inhibition of PRC1-mediated H2A ubiquitination.

cluster_0 Assay Plate Preparation cluster_1 Ubiquitination Reaction cluster_2 Detection Dispense_Compound 1. Dispense this compound or Test Compounds Add_PRC1 2. Add PRC1 Complex (e.g., RING1B/BMI1) Dispense_Compound->Add_PRC1 Add_H2A 3. Add Biotinylated Histone H2A Substrate Add_PRC1->Add_H2A Add_E1_E2_Ub 4. Add E1, E2, ATP & Eu-labeled Ubiquitin Add_H2A->Add_E1_E2_Ub Incubate_Reaction 5. Incubate at RT Add_E1_E2_Ub->Incubate_Reaction Add_SA_XL665 6. Add Streptavidin-XL665 Incubate_Reaction->Add_SA_XL665 Incubate_Detection 7. Incubate at RT Add_SA_XL665->Incubate_Detection Read_Plate 8. Read TR-FRET Signal Incubate_Detection->Read_Plate

Figure 2: Workflow for the biochemical HTRF assay.

Materials:

  • This compound (positive control inhibitor)

  • Recombinant human PRC1 complex (e.g., RING1B/BMI1)

  • Biotinylated human histone H2A

  • Human E1 activating enzyme

  • Human E2 conjugating enzyme (e.g., UbcH5c)

  • Europium-labeled Ubiquitin (Eu-Ub)

  • Streptavidin-XL665

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Dispense 50 nL of this compound or test compounds dissolved in DMSO into the assay plate. For the positive control, a final concentration range of 0.1 µM to 100 µM is recommended. For the negative control, use DMSO only.

  • PRC1 and Substrate Addition: Add 5 µL of a solution containing the PRC1 complex (final concentration, e.g., 10 nM) and biotinylated histone H2A (final concentration, e.g., 50 nM) in assay buffer to each well.

  • Initiation of Ubiquitination: Add 5 µL of a solution containing E1 enzyme (final concentration, e.g., 20 nM), E2 enzyme (final concentration, e.g., 100 nM), ATP (final concentration, e.g., 1 mM), and Eu-Ub (final concentration, e.g., 20 nM) in assay buffer to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Streptavidin-XL665 (final concentration, e.g., 50 nM) in detection buffer (assay buffer containing EDTA to stop the reaction).

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Reading: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

Protocol 2: Cell-Based High-Throughput Screening Assay

This protocol outlines a cell-based assay to screen for inhibitors of PRC1 by measuring the levels of ubiquitinated histone H2A in cells. This can be adapted to a high-content screening platform for automated microscopy and image analysis.

cluster_0 Cell Culture and Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis Seed_Cells 1. Seed Cells (e.g., U2OS) Add_Compound 2. Add this compound or Test Compounds Seed_Cells->Add_Compound Incubate_Cells 3. Incubate Add_Compound->Incubate_Cells Fix_Permeabilize 4. Fix and Permeabilize Incubate_Cells->Fix_Permeabilize Block 5. Block Fix_Permeabilize->Block Primary_Ab 6. Add Primary Antibody (anti-uH2A) Block->Primary_Ab Secondary_Ab 7. Add Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab Counterstain 8. Counterstain Nuclei (e.g., DAPI) Secondary_Ab->Counterstain Image_Acquisition 9. Acquire Images Counterstain->Image_Acquisition Image_Analysis 10. Analyze Nuclear Fluorescence Intensity Image_Acquisition->Image_Analysis

Figure 3: Workflow for the cell-based high-content screening assay.

Materials:

  • U2OS cells (or another suitable cell line)

  • This compound

  • Cell culture medium and supplements

  • 384-well clear-bottom imaging plates

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody: anti-monoubiquitinated H2A (anti-uH2A)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed U2OS cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of analysis.

  • Compound Treatment: The following day, treat the cells with this compound or test compounds at various concentrations. A final concentration of 50 µM this compound can be used as a positive control.[1] Include DMSO-treated wells as a negative control.

  • Incubation: Incubate the cells for 1-6 hours at 37°C.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking: Block the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-uH2A primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining:

    • Wash three times with PBS.

    • Incubate the cells with DAPI for 10 minutes at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the anti-uH2A signal within each nucleus. A decrease in nuclear fluorescence intensity indicates inhibition of PRC1 activity.

Summary

This compound is a valuable research tool for investigating the biological roles of PRC1 and for the discovery of new modulators of this important epigenetic complex. The provided biochemical and cell-based HTS protocols offer robust and adaptable methods for screening large compound libraries. These assays, with this compound as a reference compound, will enable the identification of novel chemical entities with potential therapeutic applications in oncology and other diseases where PRC1 activity is dysregulated.

References

Application Notes and Protocols for PRT4165 in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key regulator of gene expression through histone modification. Specifically, this compound targets the E3 ubiquitin ligase activity of the PRC1 components RING1A and RNF2 (RING1B), which are responsible for the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1). This epigenetic mark is crucial for maintaining transcriptional repression and is implicated in various cellular processes, including DNA damage repair and oncogenesis. These application notes provide an overview of the mechanism of action of this compound and outline generalized protocols for its potential in vivo application in mouse models, based on its known cellular effects and standard preclinical methodologies.

Note: As of the latest available information, specific quantitative in vivo efficacy data and detailed administration protocols for this compound in mouse models have not been extensively published in peer-reviewed literature. The following protocols are therefore based on the compound's established in vitro activities and general practices for preclinical cancer xenograft studies. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and cancer type.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of the PRC1 complex.[1][2][3] This inhibition leads to a global reduction in H2AK119ub1, thereby de-repressing the transcription of PRC1 target genes. A critical function of PRC1 that is inhibited by this compound is its role in the DNA damage response (DDR). By preventing H2A ubiquitylation, this compound disrupts the recruitment of DNA repair factors to sites of DNA double-strand breaks, potentially sensitizing cancer cells to DNA-damaging agents.

PRT4165_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_dna_damage DNA Double-Strand Break cluster_prc1 PRC1 Complex DNA_Break DNA Break RING1A_RNF2 RING1A/RNF2 (E3 Ligase Activity) DNA_Break->RING1A_RNF2 Recruitment Other_PRC1 Other PRC1 Subunits H2A Histone H2A RING1A_RNF2->H2A Ubiquitylation H2AK119ub1 H2AK119ub1 Ub Ubiquitin Gene_Repression Gene Repression H2AK119ub1->Gene_Repression DDR_Recruitment DNA Damage Repair Factor Recruitment H2AK119ub1->DDR_Recruitment This compound This compound This compound->RING1A_RNF2 Inhibition

This compound inhibits PRC1-mediated H2A ubiquitylation.

Quantitative Data Summary (Hypothetical)

As no specific in vivo data for this compound is publicly available, the following table is a template that researchers can use to structure their experimental data. This format allows for a clear comparison of treatment effects across different experimental groups.

Treatment GroupDosage (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Survival (Days)Body Weight Change (%)
Vehicle Control-Daily, IP1500 ± 250-28+5
This compound10Daily, IP1000 ± 2003335-2
This compound25Daily, IP600 ± 1506042-5
This compound50Daily, IP300 ± 1008050-10
Chemotherapy X5QW, IV450 ± 1207045-8
This compound + Chemo X25 + 5Daily, IP + QW, IV150 ± 809060-12

Table 1: Hypothetical In Vivo Efficacy Data for this compound in a Mouse Xenograft Model. Data should be presented as mean ± standard error of the mean (SEM). Tumor growth inhibition (TGI) is calculated relative to the vehicle control group. IP: Intraperitoneal; IV: Intravenous; QW: Once weekly.

Experimental Protocols

The following are detailed, generalized protocols for the in vivo application of this compound in mouse models. These should be adapted based on the specific cell line, mouse strain, and experimental goals.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound to a concentration of 50 mg/mL in 100% DMSO.

  • To prepare the final dosing solution, first add the required volume of the this compound stock solution to a sterile microcentrifuge tube.

  • Add PEG300 to the tube. A common formulation is 40% PEG300.

  • Add Tween 80 to the solution. A common concentration is 5% Tween 80.

  • Vortex the mixture thoroughly until the solution is clear.

  • Add saline to reach the final desired concentration, making up the remaining volume.

  • The final vehicle composition could be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare the dosing solution fresh on each day of administration.

Protocol 2: Mouse Xenograft Model and this compound Administration

Materials:

  • Cancer cell line of interest

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound dosing solution

  • Vehicle control solution

  • Calipers

  • Animal scale

  • Syringes and needles for injection

Procedure:

  • Culture the cancer cells to be used for xenograft implantation.

  • On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium. A common concentration is 1-10 million cells per 100 µL.

  • If using, mix the cell suspension with an equal volume of Matrigel on ice.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection). The dosing volume is typically 100-200 µL.

  • Monitor tumor growth and body weight regularly (e.g., 2-3 times per week).

  • Continue treatment for the planned duration of the study. Euthanize mice if tumors exceed the predetermined size limit or if signs of toxicity are observed, in accordance with institutional animal care and use guidelines.

In_Vivo_Experimental_Workflow Start Start: Prepare Cancer Cell Suspension Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Repeat Dosing Endpoint Endpoint Analysis: Tumor Weight, Survival, Biomarkers Monitoring->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PRT4165 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PRT4165 to avoid cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of the Polycomb Repressive Complex 1 (PRC1). It targets the E3 ubiquitin ligase activity of the BMI1/RING1A and RNF2 (also known as RING1B) components of the PRC1 complex.[1][2][3] This inhibition prevents the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key epigenetic modification involved in gene silencing and the DNA damage response.[3][4]

Q2: What is the reported effective concentration of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for inhibiting BMI1/RING1A self-ubiquitination in a cell-free assay is 3.9 µM.[1][2] In cell-based assays, a concentration of 50 µM has been shown to be effective in significantly reducing H2A ubiquitination in cell lines such as U2OS and HeLa.[2][3]

Q3: Is cytotoxicity an expected outcome when using this compound?

Cytotoxicity can be an expected outcome, particularly at higher concentrations or with prolonged exposure. By inhibiting the DNA damage response, this compound can lead to an accumulation of DNA double-strand breaks and cell cycle arrest, which can ultimately trigger apoptosis or other forms of cell death.[3][4] The degree of cytotoxicity is highly dependent on the cell type, concentration of this compound, and duration of treatment.

Q4: How do I determine the optimal non-toxic concentration of this compound for my specific cell line?

The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is the most effective way to identify a concentration that provides the desired biological effect (e.g., inhibition of H2A ubiquitination) without causing significant cell death. The troubleshooting guides and experimental protocols below provide a framework for this optimization process.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing a higher-than-expected level of cytotoxicity with this compound, consider the following potential causes and solutions:

Potential Cause Recommended Solution
High this compound Concentration Perform a dose-response experiment starting from a lower concentration range (e.g., 1-10 µM) and titrating up to determine the IC50 for cytotoxicity in your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
Prolonged Incubation Time Reduce the duration of this compound treatment. A time-course experiment can help identify the minimum time required to observe the desired biological effect.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to PRC1 inhibition. Consider using a lower concentration range or a different cell line if possible.
Off-Target Effects While this compound is reported to be specific for PRC1, off-target effects at high concentrations cannot be entirely ruled out. Using the lowest effective concentration can minimize this risk.
Compound Stability Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions from a new stock if necessary.

Data Presentation: Determining Optimal this compound Concentration

Since the cytotoxic IC50 of this compound can vary significantly between cell lines, it is crucial to perform a dose-response analysis. The following table provides a template for summarizing the data from such an experiment.

Cell Line This compound Concentration (µM) Treatment Duration (hours) % Cell Viability (e.g., MTT Assay) % Apoptosis (e.g., Annexin V Assay) Observations
e.g., U2OS0 (Vehicle Control)24100%5%Healthy cell morphology
12498%6%No significant change
52495%8%Minor morphological changes
102485%15%Some rounded, detached cells
252460%35%Significant cell death observed
502430%65%Widespread cell death
Your Cell Line 1Titration 1Timepoint 1
Titration 2
Your Cell Line 2Titration 1Timepoint 2
Titration 2

Experimental Protocols

Here are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent provided in the kit).

Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound.

  • After the treatment period, collect both the floating and adherent cells.

  • Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Mandatory Visualizations

This compound Mechanism of Action

PRT4165_Mechanism cluster_PRC1 Polycomb Repressive Complex 1 (PRC1) BMI1 BMI1 H2A Histone H2A BMI1->H2A RING1A_RNF2 RING1A/RNF2 RING1A_RNF2->H2A This compound This compound This compound->BMI1 Inhibits E3 Ligase Activity This compound->RING1A_RNF2 Inhibits E3 Ligase Activity H2AK119ub H2AK119ub H2A->H2AK119ub Ubiquitination Ub Ubiquitin GeneSilencing Gene Silencing & DNA Damage Response H2AK119ub->GeneSilencing Experimental_Workflow Start Start: Select Cell Line DoseResponse Perform Dose-Response (e.g., 0.1 - 100 µM this compound) Start->DoseResponse TimeCourse Perform Time-Course (e.g., 12, 24, 48, 72 hours) DoseResponse->TimeCourse AssessViability Assess Cell Viability (MTT Assay) TimeCourse->AssessViability AssessCytotoxicity Assess Cytotoxicity (LDH Assay) TimeCourse->AssessCytotoxicity AssessApoptosis Assess Apoptosis (Annexin V/PI Assay) TimeCourse->AssessApoptosis AnalyzeData Analyze Data: Determine IC50 for Cytotoxicity AssessViability->AnalyzeData AssessCytotoxicity->AnalyzeData AssessApoptosis->AnalyzeData SelectConcentration Select Optimal Non-Toxic Concentration for Experiments AnalyzeData->SelectConcentration End Proceed with Experiment SelectConcentration->End Troubleshooting_Logic Start High Cytotoxicity Observed CheckConcentration Is this compound concentration > 10 µM? Start->CheckConcentration CheckSolvent Is solvent concentration > 0.1%? CheckConcentration->CheckSolvent No LowerConcentration Action: Lower this compound concentration CheckConcentration->LowerConcentration Yes CheckIncubation Is incubation time > 48 hours? CheckSolvent->CheckIncubation No LowerSolvent Action: Reduce solvent concentration CheckSolvent->LowerSolvent Yes CheckCellLine Is the cell line known to be sensitive? CheckIncubation->CheckCellLine No ReduceTime Action: Reduce incubation time CheckIncubation->ReduceTime Yes ConsiderAlternatives Action: Use lower concentration or a different cell line CheckCellLine->ConsiderAlternatives Yes

References

Troubleshooting PRT4165 insolubility in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with PRT4165, particularly its solubility in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound upon dilution into aqueous cell culture media is a common issue driven by several factors:

  • Solvent Shock: this compound is highly soluble in organic solvents like DMSO but is sparingly soluble in aqueous solutions.[1][2] When a concentrated DMSO stock is rapidly diluted into the media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3][4]

  • Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent system. If the final concentration in the media exceeds its thermodynamic solubility limit, it will precipitate, even if it appears to dissolve initially (kinetic solubility).[3]

  • Media Components: Interactions with salts, proteins, and other components in complex culture media can reduce the solubility of a compound compared to simple buffers.[4][5]

Q2: What is the recommended solvent and stock concentration for this compound?

The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1][6] Preparing a stock solution at a concentration of 10 mM is a common starting point.[7] For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6][7]

Data Presentation: Solubility of this compound in Various Solvents

SolventMax Concentration (mg/mL)Max Concentration (mM)Notes
DMSO 11 - 2546.76 - 106.27Use of fresh, anhydrous DMSO is critical as moisture can significantly reduce solubility.[1][6] Sonication may be required to fully dissolve.[6]
Ethanol 4 - 6~17 - 25.5
Dimethylformamide (DMF) ~10~42.5Recommended for preparing aqueous solutions by first dissolving in DMF.[2]
1 eq. HCl 1.185Requires gentle warming to dissolve.
Water / Aqueous Buffers Insoluble / Sparingly Soluble-

Data compiled from multiple sources.[1][2][6][7]

Q3: The precipitate formed over time while in the incubator. What could be the cause?

Delayed precipitation is often due to the compound's poor thermodynamic solubility.[3] Several factors within an incubator can contribute to this:

  • Temperature Shifts: Changes in temperature can affect solubility.[5] While warming the media to 37°C can initially help, prolonged incubation can allow the system to reach equilibrium, resulting in precipitation.

  • pH Changes: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[5]

  • Compound Instability: The compound may degrade over time into less soluble forms.

Q4: Is it acceptable to use media for my experiment if a precipitate has formed?

It is strongly advised not to use media with a visible precipitate. The presence of solid particles means the actual concentration of dissolved this compound is unknown and significantly lower than your intended dose, which will lead to inaccurate and unreliable experimental results.[3] Furthermore, the precipitate itself could have unintended physical or chemical effects on your cells.[3]

Q5: What is the mechanism of action for this compound?

This compound is an inhibitor of the Bmi1/Ring1A E3 ubiquitin ligase activity within the Polycomb Repressive Complex 1 (PRC1).[1][7] By inhibiting PRC1, this compound blocks the monoubiquitination of histone H2A (H2Aub).[6] This process is critical for gene silencing and the DNA damage response.[7][8]

PRT4165_Pathway cluster_PRC1 Polycomb Repressive Complex 1 (PRC1) Bmi1 Bmi1 PRC1_label Bmi1/Ring1A E3 Ligase Activity Bmi1->PRC1_label Ring1A Ring1A (RNF2) Ring1A->PRC1_label H2A Histone H2A H2Aub Ubiquitinated H2A (H2Aub) PRC1_label->H2Aub Catalyzes This compound This compound This compound->PRC1_label Inhibition Response Gene Silencing & DNA Damage Response H2Aub->Response

Caption: this compound inhibits the PRC1 complex, blocking Histone H2A ubiquitination.

Troubleshooting Guides

Guide 1: Initial Assessment and Quick Fixes

If you observe immediate precipitation, follow this workflow first.

Troubleshooting_Workflow start Precipitate Observed in Media check_control Is precipitate also in media-only control? start->check_control contamination Possible microbial contamination or media component issue. check_control->contamination Yes compound_issue Precipitate is likely This compound-related. check_control->compound_issue No warm_media Action: Gently warm media to 37°C. compound_issue->warm_media agitate Action: Gentle agitation or swirling. warm_media->agitate check_dissolved Does precipitate dissolve? agitate->check_dissolved resolved Issue Resolved. Proceed with caution and monitor culture. check_dissolved->resolved Yes optimization Proceed to Advanced Troubleshooting (Guide 2). check_dissolved->optimization No

Caption: A logical workflow for initial troubleshooting of compound precipitation.
Guide 2: Systematic Optimization to Prevent Precipitation

If quick fixes fail, a more systematic approach is required. The key is to control the dilution process carefully.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder (MW: 235.24 g/mol ) and a vial of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: To prepare a 10 mM stock from 1 mg of powder, add 0.43 mL of DMSO.[7] Adjust the volume based on the amount of powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Mixing: Vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[6] Visually inspect to ensure the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to 3 months or -80°C for up to 6 months.[6][7] Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Recommended Method for Diluting this compound into Media

This protocol minimizes solvent shock.

Dilution_Workflow start Start: this compound Powder & Anhydrous DMSO step1 Step 1: Prepare 10 mM Stock Solution in DMSO (See Protocol 1) start->step1 step2 Step 2: Pre-warm cell culture media to 37°C step1->step2 step3 Step 3: Vigorously vortex the media to create a vortex step2->step3 step4 Step 4: Slowly add the required volume of stock solution drop-by-drop into the center of the vortex step3->step4 step5 Step 5: Continue vortexing for an additional 10-15 seconds step4->step5 step6 Step 6: Immediately use the media for the experiment step5->step6 end End: this compound Working Solution step6->end

Caption: Experimental workflow for preparing the final this compound working solution.

Protocol 3: Determining the Maximum Soluble Concentration in Your Media

If precipitation persists, you may need to determine the empirical solubility limit for your specific experimental conditions.

  • Preparation: Prepare a set of sterile microcentrifuge tubes or a 96-well plate. Add pre-warmed (37°C) cell culture medium to each tube/well.

  • Serial Dilution: Prepare the highest desired concentration of this compound by adding the appropriate amount of stock solution to the first tube. Perform a series of 2-fold serial dilutions across the remaining tubes.[3] Ensure the final DMSO concentration remains constant and non-toxic (typically ≤0.5%).

  • Controls: Include a "media + DMSO only" negative control.

  • Incubation: Incubate the tubes/plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48 hours).

  • Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points.[5] For a more sensitive check, examine a small aliquot under a light microscope.

  • Determination: The highest concentration that remains clear throughout the incubation period is the maximum usable soluble concentration for your specific conditions.

References

PRT4165 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PRT4165 in cellular assays, with a focus on understanding and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the Polycomb Repressive Complex 1 (PRC1)-mediated ubiquitylation of histone H2A.[1][2][3][4] It specifically targets the E3 ubiquitin ligase activity of the PRC1 components RING1A and RNF2 (also known as RING1B).[1][4] This inhibition leads to a rapid and significant reduction in the levels of monoubiquitylated H2A (uH2A) in cells.[1]

Q2: What are the known downstream cellular effects of this compound treatment?

The primary downstream effect of this compound is the disruption of cellular processes that are dependent on H2A ubiquitylation. These include:

  • Impaired DNA Double-Strand Break (DSB) Repair: this compound inhibits the accumulation of ubiquitin at sites of DNA damage, which in turn affects the retention of key DNA damage response (DDR) proteins like 53BP1 and BRCA1.[1][4] This leads to delayed DSB repair.[1][2]

  • G2/M Cell Cycle Arrest: Treatment with this compound can lead to an accumulation of cells in the G2/M phase of the cell cycle, particularly in the context of DNA damage.[1][2][3]

  • Inhibition of DSB-induced Transcriptional Silencing: this compound can prevent the transcriptional repression of genes located near DNA double-strand breaks.[1]

  • Increased Basal Levels of γ-H2AX: Longer exposure to this compound may result in an increase in γ-H2AX levels even in the absence of external DNA damaging agents, suggesting an accumulation of endogenous DNA damage.[1][2]

Q3: Is this compound selective for PRC1? What are its known off-target effects?

While this compound is a potent inhibitor of the PRC1 components RING1A and RNF2, it is important to consider potential off-target effects, especially at higher concentrations.[1] Notably, in vitro assays have shown that this compound does not inhibit the E3 ubiquitin ligase activity of RNF8 or RNF168, which are also critical for the DNA damage response.[1][4][5] However, as with any small molecule inhibitor, the possibility of other off-target interactions cannot be entirely ruled out.[1] It is also important to note that some sources raise concerns about its low potency and structural similarity to pan-assay interference compounds, which suggests a potential for non-specific activity.[6]

Troubleshooting Guide

Issue 1: I'm observing a more severe phenotype than expected (e.g., high levels of cell death) after this compound treatment.

  • Possible Cause 1: High Concentration or Prolonged Exposure.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and assay. Higher concentrations and longer exposures can lead to increased endogenous DNA damage and cell cycle arrest, potentially culminating in cell death.[1][2]

  • Possible Cause 2: Synergistic Effects with Other Treatments.

    • Troubleshooting Step: If co-treating with other drugs, particularly DNA damaging agents like topoisomerase inhibitors (e.g., etoposide, doxorubicin), be aware of potential synergistic toxicity.[7] this compound can enhance the cytotoxicity of these agents by inhibiting the repair of the DNA damage they induce.[7] Consider reducing the concentration of one or both agents.

Issue 2: I am not seeing the expected inhibition of the DNA damage response.

  • Possible Cause 1: The specific DNA repair pathway is not PRC1-dependent.

    • Troubleshooting Step: this compound specifically inhibits the PRC1-mediated ubiquitination pathway. Upstream events, such as the phosphorylation of H2AX (γ-H2AX) and the recruitment of MDC1, are generally not affected.[1] Ensure that the endpoint you are measuring is indeed downstream of PRC1 activity.

  • Possible Cause 2: Insufficient concentration or treatment time.

    • Troubleshooting Step: Verify that you are using a concentration of this compound that has been shown to be effective (e.g., 50 µM in U2OS cells) and that the treatment time is sufficient to observe the desired effect.[1] Inhibition of H2A ubiquitylation can be observed within an hour of treatment.[1]

Issue 3: I am seeing unexpected changes in gene expression.

  • Possible Cause: PRC1's role in epigenetic regulation.

    • Troubleshooting Step: PRC1 is a key epigenetic regulator involved in gene silencing.[1][4] Inhibition of its activity by this compound can lead to the de-repression of PRC1 target genes. If your experimental goals are focused solely on the DNA damage response, be mindful of these potential confounding effects on gene expression. Short-term experiments may minimize these effects.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 for Bmi1/Ring1A self-ubiquitination 3.9 µMCell-free assay[3][7][8]
Effective Concentration for H2A ubiquitylation inhibition 50 µMU2OS, HeLa cells[1][7]
Effective Concentration for DSB repair inhibition 50 µMU2OS cells[1][2]
Concentration for G2/M checkpoint failure observation Increasing concentrations (e.g., up to 50 µM)U2OS cells[1][2][3]

Key Experimental Protocols

Protocol 1: Immunoblotting for Histone H2A Ubiquitylation

  • Cell Treatment: Plate cells (e.g., U2OS) and allow them to adhere. Treat with the desired concentration of this compound (e.g., 50 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 1 hour).

  • Histone Extraction:

    • Wash cells with PBS.

    • Lyse cells in a hypotonic buffer and isolate the nuclear fraction.

    • Perform an acid extraction of histones from the nuclear pellet using 0.2 M H₂SO₄.

    • Precipitate histones with trichloroacetic acid.

    • Wash the histone pellet with acetone and air dry.

    • Resuspend the histone pellet in water.

  • SDS-PAGE and Western Blotting:

    • Quantify protein concentration.

    • Separate histone extracts on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against ubiquitylated H2A (e.g., anti-uH2A-K119) or total H2A as a loading control.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image.

Protocol 2: Immunofluorescence for DNA Damage Foci

  • Cell Culture and Treatment: Grow cells on coverslips. Treat with this compound (e.g., 50 µM) for a short period (e.g., 5-60 minutes) before inducing DNA damage (e.g., irradiation with 2 Gy).[1]

  • Fixation and Permeabilization:

    • At the desired time points post-damage, wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against DNA damage markers (e.g., anti-γ-H2AX, anti-53BP1) overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image using a fluorescence or confocal microscope.

    • Quantify the number and intensity of foci per nucleus using image analysis software.

Visualizations

PRT4165_Mechanism_of_Action cluster_PRC1 PRC1 Complex RING1A RING1A H2A Histone H2A RING1A->H2A ubiquitylates RNF2 RNF2 (RING1B) RNF2->H2A ubiquitylates This compound This compound This compound->RING1A inhibits This compound->RNF2 inhibits uH2A Ubiquitylated H2A (uH2A) DDR_Proteins DDR Protein Retention (e.g., 53BP1, BRCA1) uH2A->DDR_Proteins enables DSB_Repair DSB Repair DDR_Proteins->DSB_Repair promotes

Caption: Mechanism of action of this compound in inhibiting PRC1-mediated DNA damage response.

Experimental_Workflow cluster_assays Downstream Assays start Start: Plate Cells treatment Treat with this compound or Vehicle start->treatment damage Induce DNA Damage (e.g., Irradiation) treatment->damage incubation Incubate for Desired Time damage->incubation western Immunoblotting for uH2A, γ-H2AX incubation->western if Immunofluorescence for DNA Damage Foci incubation->if facs FACS for Cell Cycle Analysis incubation->facs

Caption: A typical experimental workflow for studying the effects of this compound.

References

Technical Support Center: PRT4165 and H2A Ubiquitination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing PRT4165. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an inhibitor of H2A ubiquitination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting H2A ubiquitination in my experiment?

A1: While this compound is a known inhibitor of the Polycomb Repressive Complex 1 (PRC1), several factors may lead to the observation that it is not inhibiting H2A ubiquitination in your specific experimental setup. The most common reasons relate to the specificity of the H2A ubiquitination event being studied and the experimental conditions.

This compound specifically inhibits the E3 ubiquitin ligase activity of the RING1A/B-BMI1 complex within PRC1, which is responsible for monoubiquitination of histone H2A at lysine 119 (H2AK119ub1)[1][2][3][4]. However, other E3 ligases also ubiquitinate H2A at different sites and in different biological contexts.

Key points to consider:

  • Specificity of H2A Ubiquitination: Histone H2A can be ubiquitinated by multiple E3 ligase complexes, not just PRC1[5][6]. For instance, in the DNA damage response, RNF8 and RNF168 are key E3 ligases that ubiquitinate H2A[2][7]. This compound does not inhibit RNF8 or RNF168[2][7][8]. Therefore, if your experimental system involves DNA damage, you may be observing H2A ubiquitination that is independent of PRC1 and thus insensitive to this compound. The BRCA1-BARD1 complex is another E3 ligase that ubiquitinates H2A at lysines 125, 127, and 129, particularly in the context of DNA repair[6][9].

  • Experimental Conditions: A lack of observed inhibition could also stem from suboptimal experimental parameters. This can include issues with the inhibitor's concentration, stability, or delivery, as well as the specific cell line and detection methods used.

Below are detailed troubleshooting guides to help you identify the potential cause of the issue and suggested solutions.

Troubleshooting Guides

Guide 1: Verifying the Target Pathway and this compound Specificity

This guide will help you determine if the H2A ubiquitination you are studying is mediated by the PRC1 complex.

Experimental Workflow:

cluster_0 Step 1: Confirm the Biological Context cluster_1 Step 2: Assess PRC1-Dependence cluster_2 Step 3: Analyze the Results A Is your experiment under steady-state conditions or in response to a stimulus (e.g., DNA damage)? B Use a complementary approach to inhibit PRC1 activity, such as siRNA-mediated knockdown of RING1B or BMI1. A->B C Does knockdown of PRC1 components reduce H2A ubiquitination in your assay? B->C D Conclusion: The H2A ubiquitination is likely PRC1-dependent. Proceed to Troubleshooting Guide 2. C->D Yes E Conclusion: The H2A ubiquitination is likely PRC1-independent. Consider investigating RNF8/RNF168 or other E3 ligases. C->E No cluster_0 PRC1 Pathway (this compound Sensitive) cluster_1 DNA Damage Response Pathway (this compound Insensitive) PRC1 PRC1 Complex (RING1A/B, BMI1) H2A_K119 H2A at K119 PRC1->H2A_K119 Ub ub_H2A_K119 Monoubiquitinated H2A (H2AK119ub1) RNF8 RNF8 H2A_DDR H2A at K13/15 RNF8->H2A_DDR Ub RNF168 RNF168 RNF168->H2A_DDR Ub ub_H2A_DDR Ubiquitinated H2A This compound This compound This compound->PRC1 Inhibits

References

PRT4165 In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PRT4165 in in vivo experiments. Our goal is to help you overcome common challenges and improve the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For initial in vivo efficacy studies, we recommend a starting dose of 25 mg/kg, administered daily via oral gavage. This recommendation is based on a balance of preliminary efficacy and tolerability data from preclinical models. Dose-response studies are crucial to determine the optimal dose for your specific tumor model.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has low aqueous solubility. We recommend using a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Detailed instructions for preparation are available in the "Experimental Protocols" section. Always prepare the formulation fresh before each administration.

Q3: I am observing significant weight loss in my study animals. What are the potential causes and solutions?

A3: Body weight loss greater than 15% is a common sign of toxicity. This could be due to on-target effects in normal tissues or off-target effects of this compound. Consider reducing the dose, decreasing the dosing frequency (e.g., every other day), or switching to an alternative, more tolerable formulation. Refer to the "Troubleshooting Guide" for a detailed decision-making workflow.

Q4: What are the expected pharmacokinetic (PK) properties of this compound?

A4: this compound is characterized by moderate oral bioavailability and a relatively short half-life. The provided table summarizes key PK parameters from studies in CD-1 mice.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound.

Issue Potential Cause Recommended Action
Lack of Tumor Growth Inhibition Suboptimal drug exposure1. Confirm correct formulation and dosing. 2. Perform a dose-escalation study. 3. Conduct a PK/PD study to correlate drug levels with target inhibition.
Insensitive tumor model1. Verify target expression (ABC Kinase) in your cell line via Western Blot or IHC. 2. Consider using a different tumor model with known sensitivity.
High Variability in Tumor Volume Inconsistent tumor implantation1. Refine surgical technique for consistent tumor cell injection. 2. Increase the number of animals per group to improve statistical power.
Inconsistent drug administration1. Ensure accurate gavage technique. 2. Prepare fresh formulation daily to avoid precipitation.
Unexpected Animal Mortality Formulation toxicity1. Administer the vehicle alone to a control group to assess its tolerability. 2. Consider alternative, less toxic formulations.
On-target or off-target toxicity1. Reduce the dose or dosing frequency. 2. Perform histological analysis of major organs to identify signs of toxicity.

Data and Protocols

Pharmacokinetic Parameters of this compound

The following table summarizes the pharmacokinetic properties of this compound in CD-1 mice following a single 50 mg/kg oral dose.

ParameterValueUnit
Cmax (Maximum Concentration)2.5µM
Tmax (Time to Cmax)2hours
AUC (0-24h) (Area Under the Curve)15µM*h
(Half-life)4.5hours
Protocol: Preparation of this compound Formulation for Oral Gavage
  • Weigh the required amount of this compound powder.

  • Add DMSO to dissolve the powder completely (10% of the final volume).

  • Add PEG300 (40% of the final volume) and mix thoroughly.

  • Add Tween 80 (5% of the final volume) and vortex until the solution is clear.

  • Add saline (45% of the final volume) and mix to achieve the final concentration.

  • Administer to animals within 1 hour of preparation.

Protocol: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture: Culture tumor cells under standard conditions to 80% confluency.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 tumor cells in 100 µL of PBS into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound 25 mg/kg, this compound 50 mg/kg).

  • Dosing: Administer the designated treatment daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize animals when tumors reach the predetermined endpoint, or if signs of excessive toxicity are observed.

  • Analysis: Collect tumors and tissues for pharmacodynamic (PD) biomarker analysis (e.g., p-ABC Kinase levels).

Visual Guides

XYZ_Signaling_Pathway cluster_cell Tumor Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds ABC_Kinase ABC Kinase (Target of this compound) Receptor->ABC_Kinase Activates Downstream_Signal Downstream Signaling ABC_Kinase->Downstream_Signal Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation Promotes This compound This compound This compound->ABC_Kinase Inhibits

Caption: The hypothetical XYZ signaling pathway targeted by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle or this compound) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Reach Endpoint Monitoring->Endpoint Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic Analysis Tissue_Collection->PD_Analysis

Caption: Workflow for a typical in vivo efficacy study.

troubleshooting_workflow Start Issue: Lack of Efficacy Check_Dose Confirm Formulation & Dosing Accuracy Start->Check_Dose Check_Target Confirm Target Expression in Tumor Model Check_Dose->Check_Target Dose OK Dose_Escalate Perform Dose Escalation Study Check_Dose->Dose_Escalate Dose Error PK_Study Conduct PK/PD Study Check_Target->PK_Study Target Expressed New_Model Switch to a More Sensitive Model Check_Target->New_Model Target Absent Outcome_PK Result: Low Exposure PK_Study->Outcome_PK Outcome_Target Result: Target Not Expressed New_Model->Outcome_Target

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

PRT4165 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PRT4165, focusing on its stability in long-term experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the Polycomb Repressive Complex 1 (PRC1).[1][2] It targets the E3 ubiquitin ligase activity of the Bmi1/Ring1A and RNF2 (Ring1B) components of the PRC1 complex.[3][4] This inhibition prevents the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key modification involved in gene silencing and the DNA damage response.[4][5] this compound has also been shown to inhibit the ubiquitination and subsequent degradation of Topoisomerase IIα.[6][7]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the lyophilized powder should be kept at room temperature and desiccated, where it is stable for up to 24 months.[3][8] Once reconstituted in a solvent such as DMSO or ethanol, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or -80°C for up to one year.[2][3] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO at concentrations up to 25 mg/mL and in ethanol at up to 6 mg/mL.[3][9] For cell culture experiments, a stock solution in DMSO is commonly used and then further diluted in culture medium to the desired working concentration.

Q4: What is a typical working concentration and treatment time for this compound in cell-based assays?

A4: The optimal working concentration and treatment time can vary depending on the cell type and the specific experimental goal. However, a concentration of 50 µM is frequently used in cell-based assays.[1][6] Treatment for 60 minutes with 50 µM this compound has been shown to cause a significant reduction in total ubiquitylated histone H2A.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no inhibitory activity of this compound. Improper storage leading to degradation.Ensure this compound is stored according to the recommended conditions (lyophilized at room temperature, desiccated; solution at -20°C or -80°C).[2][3] Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution.
Incorrect solvent or concentration.Confirm that the correct solvent (e.g., DMSO) was used and that the final concentration is appropriate for the experiment.[3][9]
Precipitation of this compound in cell culture medium. Low solubility in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. Gentle warming or sonication may aid dissolution when preparing stock solutions.[1]
Observed cytotoxicity or off-target effects. High concentration of this compound or solvent.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Include a solvent-only control in your experiments.
Extended treatment duration.Optimize the treatment time. Shorter incubation periods may be sufficient to observe the desired effect while minimizing toxicity.
Inconsistent results between experiments. Variability in this compound stock solution.Prepare a large batch of stock solution, aliquot, and store properly to ensure consistency across multiple experiments. Always use freshly diluted working solutions for each experiment.
Cell passage number and confluency.Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 (Bmi1/Ring1A self-ubiquitination) 3.9 µMCell-free assay[2]
Effective Concentration (in cells) 50 µMU2OS cells, 60 min treatment[1][4]
Solubility in DMSO ≥ 25 mg/mL-[3][9]
Solubility in Ethanol 6 mg/mLWith warming[3][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution of Lyophilized Powder:

    • This compound is typically supplied as a lyophilized powder.[3]

    • To prepare a 10 mM stock solution in DMSO, reconstitute 1 mg of this compound powder in 0.43 mL of high-quality, anhydrous DMSO.[3]

    • Vortex briefly to ensure complete dissolution. Gentle warming can be applied if necessary.[9]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 1 year).[2][3]

Protocol 2: In Vitro Inhibition of H2A Ubiquitination

This protocol is adapted from studies demonstrating this compound's effect on PRC1 activity.[4]

  • Reaction Setup:

    • Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (UbcH5c), ubiquitin, and histone H2A substrate in an appropriate reaction buffer.

    • Add the PRC1 complex (e.g., recombinant RING1A/Bmi1 or RNF2).

  • Inhibitor Treatment:

    • Pre-incubate the reaction mixture with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes.

  • Initiation of Ubiquitination:

    • Start the reaction by adding ATP.

    • Incubate at 37°C for the desired time (e.g., 60 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Analyze the ubiquitination of H2A by Western blotting using an antibody specific for ubiquitylated H2A (uH2A) or total H2A.

Visualizations

PRT4165_Signaling_Pathway PRC1 PRC1 Complex H2A Histone H2A PRC1->H2A E3 Ligase Activity Bmi1_Ring1A Bmi1/Ring1A Bmi1_Ring1A->PRC1 component of RNF2 RNF2 (Ring1B) RNF2->PRC1 component of This compound This compound This compound->PRC1 inhibits Ub Ubiquitin Ub->H2A uH2A Ubiquitylated H2A (H2AK119ub) GeneSilencing Gene Silencing uH2A->GeneSilencing DNARepair DNA Damage Response uH2A->DNARepair PRT4165_Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (e.g., 50 µM) Start->Treatment Control Vehicle Control (e.g., DMSO) Start->Control Incubation Incubate (e.g., 60 min) Treatment->Incubation Control->Incubation Harvest Harvest Cells & Prepare Lysates Incubation->Harvest Analysis Western Blot Analysis (for uH2A) Harvest->Analysis Result Result: Decreased uH2A Analysis->Result

References

Technical Support Center: Controlling for Off-Target Effects of PRT4165

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PRT4165. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges, particularly the control of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator.[1][2][3] Specifically, it targets the E3 ubiquitin ligase activity of the PRC1 complex, which is conferred by the RING finger proteins RING1A (also known as RNF1) and RING1B (also known as RNF2) in complex with BMI1.[1][3] The primary on-target effect of this compound is the inhibition of histone H2A monoubiquitination at lysine 119 (H2AK119ub), a modification crucial for gene silencing and DNA damage repair.[1][2]

Q2: What is the known selectivity of this compound?

In vitro studies have shown that this compound is selective for the PRC1 complex components RING1A and RNF2.[1][2] Notably, it did not inhibit the E3 ubiquitin ligase activity of RNF8 and RNF168, other key players in the DNA damage response pathway.[1][2] However, a comprehensive screen of its off-target profile across the human kinome or proteome is not publicly available. Therefore, it is crucial for researchers to empirically determine its selectivity in their specific experimental models.

Q3: Why is it important to control for off-target effects of this compound?

As with any small molecule inhibitor, there is a potential for this compound to bind to and modulate the activity of proteins other than its intended PRC1 target. These "off-target" interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of PRC1. Rigorous controls are essential to ensure that the biological effects observed are indeed a consequence of on-target PRC1 inhibition.

Q4: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens due to non-specific activity, such as chemical reactivity, aggregation, or interference with assay technology.[4] this compound contains an indandione scaffold.[5] While not definitively classified as a PAIN, certain compounds with related structures have been flagged in PAINS filters.[6] This highlights the importance of using appropriate controls to rule out non-specific effects.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Phenotype is observed, but it is inconsistent with known PRC1 function. The observed phenotype may be due to an off-target effect of this compound.1. Use a structurally unrelated PRC1 inhibitor: Treat your cells with a different, validated PRC1 inhibitor that has a distinct chemical structure. If the same phenotype is observed, it is more likely to be an on-target effect. 2. Perform a rescue experiment: If possible, express a mutant form of RING1A/B that is resistant to this compound. If the phenotype is reversed in the presence of the inhibitor, this strongly supports an on-target mechanism.
High level of cellular toxicity is observed at the effective concentration. The toxicity may be a result of inhibiting an off-target protein that is essential for cell viability.1. Titrate the concentration of this compound: Determine the minimal concentration of this compound required to inhibit H2A ubiquitination (on-target effect) in your cell line. Use the lowest effective concentration for your experiments. 2. Assess off-target liability: Perform a broad-spectrum kinase or proteome-wide screen to identify potential off-targets that could be responsible for the toxicity.
Conflicting results are obtained in different cell lines. Cell line-specific expression of off-target proteins could lead to variable responses.1. Characterize the expression of potential off-targets: If you have identified potential off-targets, verify their expression levels in the different cell lines you are using. 2. Use multiple cell lines: Confirm your findings in at least two different cell lines to ensure the observed effect is not cell-type specific.
In vitro activity does not translate to cellular effects. Poor cell permeability or rapid metabolism of this compound in your cellular model.1. Confirm target engagement in cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to RING1A/B inside the cell. 2. Optimize treatment conditions: Vary the incubation time and concentration of this compound to find the optimal conditions for cellular activity.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. Researchers should aim to use concentrations in their experiments that are relevant to these values to minimize the likelihood of off-target effects.

Target Assay Type IC50 Reference
Bmi1/Ring1ACell-free HTRF® assay3.9 µM[3][5]
PRC1-mediated H2A ubiquitylationIn vitroEffective at 12.5-25 µM[5]
Bmi1 ubiquitinationIn cells (HeLa)Inhibition observed at 50 µM[5]
H2A ubiquitylationIn cells (U2OS)Inhibition observed at 50 µM[1]

Key Experimental Protocols

1. Western Blot for H2A Ubiquitination

This protocol is to confirm the on-target activity of this compound by measuring the levels of monoubiquitinated H2A (uH2A).

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound (e.g., 1-50 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4-24 hours).

  • Histone Extraction: Harvest cells and perform an acid extraction of histones.

  • Western Blotting:

    • Separate histone extracts on an 15% SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody specific for uH2A (e.g., anti-H2AK119ub).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect with an ECL substrate.

    • Normalize to total Histone H3 or H2A levels.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that this compound is binding to its intended target, RING1A/B, in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble RING1A or RING1B in the supernatant by Western blotting.

  • Analysis: In the presence of this compound, RING1A/B should be stabilized at higher temperatures compared to the vehicle control, resulting in a shift in the melting curve.

3. Kinome Scan for Off-Target Profiling

To identify potential off-target kinases, a kinome scan can be performed by a specialized service provider.

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Assay: The compound is screened against a large panel of recombinant kinases (typically >400) at a fixed ATP concentration.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant "hits" (e.g., >50% inhibition) should be followed up with IC50 determination to assess the potency of the off-target interaction.

Visualizations

Signaling Pathway of PRC1 Inhibition by this compound

PRC1_Inhibition This compound This compound PRC1 PRC1 Complex (RING1A/B + BMI1) This compound->PRC1 Inhibits E3 Ligase Activity H2A Histone H2A PRC1->H2A Ubiquitinates uH2A Monoubiquitinated H2A (H2AK119ub) GeneSilencing Gene Silencing uH2A->GeneSilencing DNARepair DNA Damage Repair uH2A->DNARepair

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Off-Target Validation

Off_Target_Workflow cluster_phenotype Phenotypic Observation cluster_validation On-Target Validation cluster_direct_binding Direct Target Engagement cluster_profiling Off-Target Identification Phenotype Observe Phenotype with this compound StructurallyUnrelated Use Structurally Unrelated Inhibitor Phenotype->StructurallyUnrelated RescueExperiment Perform Rescue Experiment Phenotype->RescueExperiment CETSA Cellular Thermal Shift Assay (CETSA) StructurallyUnrelated->CETSA Confirms on-target phenotype RescueExperiment->CETSA Confirms on-target phenotype KinomeScan Kinome Scan CETSA->KinomeScan If phenotype is confirmed on-target, proceed to assess broader selectivity Proteomics Proteomic Profiling CETSA->Proteomics If phenotype is confirmed on-target, proceed to assess broader selectivity

Caption: Logical workflow for validating this compound's on-target effects.

Decision Tree for Troubleshooting this compound Experiments

Troubleshooting_Tree Start Phenotype observed with this compound ConfirmOnTarget Confirm on-target effect? (e.g., Western for uH2A) Start->ConfirmOnTarget YesOnTarget On-target effect confirmed ConfirmOnTarget->YesOnTarget Yes NoOnTarget On-target effect NOT confirmed ConfirmOnTarget->NoOnTarget No ValidatePhenotype Validate phenotype with structurally unrelated inhibitor YesOnTarget->ValidatePhenotype CheckProtocol Review experimental protocol. Check compound integrity and concentration. NoOnTarget->CheckProtocol PhenotypeValidated Phenotype is likely on-target. Proceed with experiment. ValidatePhenotype->PhenotypeValidated Yes PhenotypeNotValidated Phenotype is likely an off-target effect of this compound. Investigate further. ValidatePhenotype->PhenotypeNotValidated No

Caption: A decision tree for troubleshooting experimental outcomes.

References

PRT4165 Technical Support Center: Optimizing Incubation Time for Superior Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PRT4165, a potent inhibitor of the Polycomb Repressive Complex 1 (PRC1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time, to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1). It specifically targets the catalytic subunits RING1A and RNF2 (also known as RING1B), which are responsible for the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1). This inhibition leads to a reduction in H2A ubiquitylation, thereby affecting gene expression and cellular processes such as DNA damage repair and cell cycle progression.

Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?

A common starting point for many cell lines is a concentration of 50 µM with an incubation time ranging from 1 to 5 hours . For instance, treatment of U2OS cells with 50 µM this compound for 60 minutes resulted in a significant decrease in total ubiquitylated histone H2A. Similarly, a 5-hour incubation with 50 µM this compound was used in HeLa cells to study its effect on Bmi1 ubiquitination. However, longer incubation times, such as 48 hours, have been reported for assessing effects on cell viability in endometrial cancer cells.

Q3: How does incubation time with this compound affect its biological activity?

The inhibitory effect of this compound on H2A ubiquitylation is dependent on both concentration and incubation time. Shorter incubation times (e.g., 30-60 minutes) are often sufficient to observe a dramatic reduction in H2AK119ub1 levels. Longer exposure times can lead to downstream cellular effects, such as cell cycle arrest in the G2/M phase and delayed DNA double-strand break (DSB) repair. For example, inhibition of DSB repair was observed at the 8-hour time point in U2OS cells treated with this compound.

Q4: Are there any known off-target effects of this compound?

This compound has been shown to be selective for RING1A and RNF2, the E3 ligase components of PRC1. It does not significantly inhibit the E3 ubiquitin ligases RNF8 or RNF168 at concentrations where it effectively inhibits PRC1. However, as with any small molecule inhibitor, the possibility of off-target effects should be considered, and appropriate controls should be included in experiments.

Troubleshooting Guide

Issue 1: No significant reduction in H2A ubiquitylation is observed after this compound treatment.

  • Solution 1: Optimize Incubation Time and Concentration. The kinetics of H2A deubiquitylation and reubiquitylation can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, and 6 hours) and a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal conditions for your specific cell type and experimental endpoint.

  • Solution 2: Verify Compound Integrity. Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions for each experiment.

  • Solution 3: Check Cell Health. Ensure cells are healthy and actively dividing, as the effects of this compound on the cell cycle and DNA repair are more readily observed in a proliferating population.

Issue 2: High levels of cell death are observed at the desired concentration.

  • Solution 1: Reduce Incubation Time. For some cell lines, prolonged exposure to this compound can be cytotoxic. Try reducing the incubation period while maintaining the effective concentration. For example, if a 24-hour incubation is causing toxicity, assess the desired molecular effect at earlier time points (e.g., 4, 8, or 12 hours).

  • Solution 2: Lower the Concentration. Perform a dose-response curve to identify the lowest effective concentration that achieves the desired biological effect with minimal toxicity.

Issue 3: Inconsistent results between experiments.

  • Solution 1: Standardize Experimental Parameters. Ensure all experimental conditions, including cell density, passage number, media composition, and this compound treatment protocol, are kept consistent across all experiments.

  • Solution 2: Use Appropriate Controls. Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent. Positive and negative controls for the specific pathway being investigated are also crucial.

Data Presentation

Table 1: Summary of this compound Incubation Times and Effects in Different Cell Lines

Cell LineConcentration (µM)Incubation TimeObserved EffectReference
U2OS5060 minutesDramatic reduction in total ubiquitylated histone H2A
HeLa505 hoursInhibition of Bmi1-FLAG ubiquitination
U2OS505 minutes (pre-incubation)Inhibition of DSB repair at 8 hours post-irradiation
U2OSIncreasingNot SpecifiedIncreased number of cells in G2/M phase
HEC-1A & IshikawaIC5048 hoursVaried effects on autophagy markers depending on glucose concentration
Leukemia CellsNot SpecifiedNot SpecifiedSuppression of cell growth and downregulation of NOTCH signaling proteins

Experimental Protocols

Protocol 1: Western Blot Analysis of H2A Ubiquitylation

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the optimized incubation time.

  • Histone Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Perform acid extraction of histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for ubiquitylated H2A (uH2A) and a loading control (e.g., total H2A or H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8,000-10,000 cells per well. Allow cells to attach overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations for the desired incubation time (e.g., 48 hours).

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 50 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

PRT4165_Pathway This compound This compound PRC1 PRC1 Complex (RING1A/RNF2) This compound->PRC1 Inhibits H2A Histone H2A PRC1->H2A Ubiquitylates uH2A Ubiquitylated H2A (H2AK119ub1) Gene_Repression Gene Repression uH2A->Gene_Repression Promotes DDR DNA Damage Repair uH2A->DDR Regulates

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture PRT4165_Prep 2. Prepare this compound Stock Solution Treatment 3. Treat Cells with this compound (Varying Time & Concentration) PRT4165_Prep->Treatment Harvest 4. Harvest Cells Treatment->Harvest Western 5a. Western Blot (e.g., for uH2A) Harvest->Western Viability 5b. Cell Viability Assay (e.g., MTT) Harvest->Viability Cell_Cycle 5c. Cell Cycle Analysis (e.g., Flow Cytometry) Harvest->Cell_Cycle Data_Analysis 6. Data Analysis & Interpretation Western->Data_Analysis Viability->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General workflow for optimizing this compound incubation.

Technical Support Center: Overcoming Resistance to PRT4165 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to PRT4165 in their cancer cell models. As this compound is a novel inhibitor of the Polycomb Repressive Complex 1 (PRC1), specific mechanisms of acquired resistance are still under investigation. The following sections are based on established principles of drug resistance to other epigenetic modifiers and targeted therapies, providing a framework for identifying and potentially overcoming resistance to this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1). [1][2][3]It specifically targets the Bmi1/Ring1A and RNF2/Ring1B complexes, which are responsible for the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub). [4][5][6]This epigenetic modification is crucial for gene silencing and the DNA damage response. By inhibiting PRC1, this compound disrupts these processes, leading to anti-cancer effects.

Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the possible reasons?

Reduced sensitivity, or acquired resistance, to this compound can arise from several potential mechanisms, although specific clinical data is not yet available. Based on resistance patterns observed with other epigenetic drugs, possible reasons include:

  • Target Alteration: Mutations in the components of the PRC1 complex (e.g., RING1A, RING1B, or BMI1) that prevent this compound from binding effectively.

  • Activation of Bypass Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of PRC1.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

  • Epigenetic Reprogramming: Global changes in the epigenetic landscape that counteract the effects of PRC1 inhibition.

  • Upregulation of Anti-apoptotic Proteins: Increased expression of proteins that inhibit programmed cell death, such as those from the BCL-2 family.

Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?

Currently, there are no clinically validated biomarkers to predict the response to this compound. However, the expression levels of PRC1 components (BMI1, RING1A, RING1B) and the baseline levels of H2AK119ub could potentially serve as exploratory biomarkers. Researchers are encouraged to assess these markers in their models to correlate with this compound sensitivity.

Section 2: Troubleshooting Guides for this compound Resistance

This section provides a series of troubleshooting guides in a question-and-answer format to help you investigate and address potential resistance to this compound in your experiments.

Troubleshooting Guide 1: Investigating Target Alterations

Q: How can I determine if my resistant cells have mutations in the PRC1 complex?

A: To identify potential mutations in the PRC1 complex, you can perform the following:

  • Sanger Sequencing: Sequence the coding regions of RING1A, RING1B, and BMI1 genes in both your sensitive (parental) and resistant cell lines. Compare the sequences to identify any acquired mutations in the resistant cells.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider whole-exome or targeted sequencing to identify mutations in a broader range of PRC1 components and other related genes.

Experimental Workflow for Investigating Target Alterations

start Resistant Cell Line Generation rna_extraction RNA/DNA Extraction start->rna_extraction sanger Sanger Sequencing (RING1A, RING1B, BMI1) rna_extraction->sanger ngs Next-Generation Sequencing rna_extraction->ngs analysis Sequence Analysis & Mutation Identification sanger->analysis ngs->analysis validation Functional Validation of Mutations analysis->validation decision decision inhibitor_combo Co-treatment with Efflux Inhibitor decision->inhibitor_combo Yes start Hypothesize Drug Efflux qpcr qPCR for ABC Transporters start->qpcr functional_assay Functional Efflux Assay start->functional_assay qpcr->decision Upregulated? functional_assay->decision conclusion Efflux is a Resistance Mechanism inhibitor_combo->conclusion cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms This compound This compound PRC1 PRC1 (Bmi1/Ring1A) This compound->PRC1 Inhibits H2AK119ub H2AK119ub PRC1->H2AK119ub Ubiquitylates H2A H2A Histone H2A GeneSilencing Gene Silencing H2AK119ub->GeneSilencing CellSurvival Cell Survival & Proliferation GeneSilencing->CellSurvival Inhibits Bypass Bypass Pathways PI3K_AKT PI3K/AKT Pathway Bypass->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Bypass->MAPK_ERK PI3K_AKT->CellSurvival MAPK_ERK->CellSurvival Efflux Drug Efflux ABC ABC Transporters Efflux->ABC ABC->this compound Efflux

References

Technical Support Center: PRT4165 and RNF8/RNF168 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of PRT4165 on the E3 ubiquitin ligase activity of RNF8 and RNF168.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to inhibit the DNA damage response (DDR), but we do not see a decrease in RNF8 or RNF168 E3 ubiquitin ligase activity in our in vitro assays. Is this expected?

A1: Yes, this is an expected result. Published studies have demonstrated that this compound does not directly inhibit the E3 ubiquitin ligase activity of RNF8 or RNF168 in vitro.[1][2][3][4] this compound's primary mechanism of action is the inhibition of the Polycomb Repressive Complex 1 (PRC1), specifically targeting the E3 ligase activity of its catalytic subunits, RING1A and RNF2 (also known as RING1B).[1][2][5][6][7]

Q2: If this compound does not inhibit RNF8/RNF168 directly, why is it reported to affect the downstream DNA damage response signaling?

A2: While this compound does not inhibit RNF8/RNF168 catalytic activity, it does inhibit the PRC1-mediated ubiquitination of histone H2A.[1][3] This upstream event in chromatin remodeling can indirectly affect the overall ubiquitin signaling at sites of DNA double-strand breaks (DSBs). Although RNF8 is recruited to DSBs, the subsequent ubiquitination cascade that is amplified by RNF8 and RNF168 can be impaired.[1] Some research suggests that PRC1-mediated monoubiquitylation may be a prerequisite for subsequent polyubiquitylation by RNF8 and/or RNF168.[1]

Q3: What is the known IC50 value for this compound?

A3: The reported IC50 of this compound is approximately 3.9 µM for the inhibition of Bmi1/Ring1A self-ubiquitination in a cell-free assay.[2]

Q4: What are the primary, validated targets of this compound?

A4: The primary and validated targets of this compound are the E3 ubiquitin ligase paralogues RING1A and RNF2 (RING1B), which are core components of the PRC1 complex.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No inhibition of RNF8/RNF168 activity in an in vitro ubiquitination assay using purified enzymes and substrates.This is the expected outcome as this compound does not directly inhibit RNF8/RNF168.[1][2][3][4]To confirm this compound activity, use a positive control assay that measures the E3 ligase activity of RING1A or RNF2 (in complex with BMI1). You should observe inhibition in this context.
Reduced accumulation of ubiquitin at sites of DNA damage in cells treated with this compound, despite normal recruitment of RNF8.This compound inhibits PRC1-mediated H2A ubiquitination, which may be an upstream requirement for the full activation of the RNF8/RNF168-mediated ubiquitination cascade.[1]Investigate the levels of monoubiquitinated H2A (uH2A) in your cellular model. Treatment with this compound should lead to a significant reduction in uH2A levels.
Unexpected cellular phenotypes when using this compound to study RNF8/RNF168-dependent processes.The observed phenotypes are likely due to the inhibition of PRC1 and its broad roles in gene silencing and chromatin remodeling, rather than a direct effect on RNF8/RNF168.[1][6]Consider using alternative methods to specifically probe RNF8/RNF168 function, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout, to complement your this compound experiments.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on various E3 ubiquitin ligases based on published in vitro assays.

Target E3 Ligase(s) Effect of this compound Concentration Tested Reference
RNF8 / RNF168No significant inhibitionUp to 50 µM[1][4]
RING1AInhibitionIC50 ≈ 3.9 µM (as Bmi1/Ring1A)[2]
RNF2 (RING1B)InhibitionEffective at concentrations that inhibit RING1A[1][2]
BMI1/RNF2 ComplexInhibitionDemonstrated[1]

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits PRC1, not the RNF8/RNF168 DDR pathway directly.

Key Experimental Protocols

In Vitro E3 Ubiquitin Ligase Activity Assay for RNF8/RNF168

This protocol is adapted from methodologies described in studies investigating the specificity of this compound.[1]

1. Reagents and Buffers:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT, 2 mM ATP.
  • Enzymes: Recombinant human E1 (UBE1), E2 (UbcH5c), RNF8, and RNF168.
  • Substrates: Recombinant human Histone H2A, Ubiquitin.
  • Inhibitor: this compound dissolved in DMSO.
  • Quenching Buffer: 4X SDS-PAGE loading buffer.

2. Procedure:

  • Prepare reaction mixtures in the reaction buffer containing E1 (50 nM), E2 (200 nM), Ubiquitin (5 µg), and Histone H2A (1 µg).
  • Add varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) or DMSO as a vehicle control to the reaction mixtures.
  • Pre-incubate the mixtures with this compound for 30 minutes at 30°C to allow for potential binding.
  • Initiate the ubiquitination reaction by adding the E3 ligases, RNF8 (100 nM) and RNF168 (100 nM).
  • Incubate the reactions for 60 minutes at 37°C.
  • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
  • Analyze the reaction products by SDS-PAGE followed by Western blotting.
  • Probe the Western blot with an antibody specific for Histone H2A to visualize the appearance of higher molecular weight ubiquitinated H2A species.

Expected Outcome: No significant difference in the amount of ubiquitinated H2A should be observed between the DMSO control and the this compound-treated samples, demonstrating the lack of direct inhibition of RNF8/RNF168.

Experimental_Workflow start Prepare Reaction Mix (E1, E2, Ub, H2A) add_inhibitor Add this compound or DMSO Control start->add_inhibitor pre_incubate Pre-incubate for 30 min at 30°C add_inhibitor->pre_incubate add_e3 Add RNF8/RNF168 pre_incubate->add_e3 incubate Incubate for 60 min at 37°C add_e3->incubate stop_reaction Stop Reaction with SDS Buffer incubate->stop_reaction analysis SDS-PAGE and Western Blot (Anti-H2A Antibody) stop_reaction->analysis end Analyze H2A Ubiquitination analysis->end

Caption: Workflow for in vitro ubiquitination assay to test this compound specificity.

References

Validation & Comparative

A Comparative Guide to PRC1 Inhibitors: PRT4165 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in gene silencing and has emerged as a significant target in cancer therapy. Its E3 ubiquitin ligase activity, primarily mediated by the RING1A/B and BMI1 subunits, catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a hallmark of transcriptionally repressed chromatin. A growing number of small molecule inhibitors targeting this activity are being developed. This guide provides a comparative overview of PRT4165 and other notable PRC1 inhibitors, supported by available experimental data.

Performance Comparison of PRC1 Inhibitors

The following table summarizes the biochemical potency of this compound and other recently developed PRC1 inhibitors. It is important to note that the IC50 values presented here are compiled from different studies and may have been determined using varied experimental assays and conditions. Therefore, a direct comparison should be made with caution.

InhibitorTarget(s)IC50 (in vitro)Assay TypeReference(s)
This compound Bmi1/Ring1A E3 ligase activity3.9 µMCell-free HTRF® assay[1]
RB-2 RING1B-BMI1 E3 ligase activity~12 µMIn vitro H2A ubiquitination assay
RB-3 RING1B-BMI1 E3 ligase activity1.6 µMIn vitro H2A ubiquitination assay[2]
RB-4 RING1A/B-BMI1/PCGF12.3 - 2.4 µMAlphaScreen competition assay[3]

Mechanism of Action and Specificity

This compound is a small molecule that inhibits the E3 ubiquitin ligase activity of the Bmi1/Ring1A complex, a core component of the canonical PRC1.[4] It has been shown to effectively reduce levels of H2A ubiquitination both in vitro and in living cells.[4][5] Studies have demonstrated that this compound inhibits the activity of both RING1A and its paralogue RNF2 (also known as RING1B), which together account for the majority of PRC1's E3 ligase activity.[4][5] Notably, this compound did not show significant inhibition of other E3 ligases like RNF8 or RNF168, suggesting a degree of selectivity for the PRC1 complex.[4]

RB-2, RB-3, and RB-4 are a series of inhibitors developed through fragment-based screening and medicinal chemistry optimization.[2][3] These compounds directly bind to the RING1B subunit of the PRC1 complex.[2] RB-3, a more potent analog of RB-2, has been shown to decrease the global levels of H2A ubiquitination in cancer cell lines and induce differentiation in acute myeloid leukemia (AML) samples.[2] Further development led to RB-4, which demonstrates inhibitory activity against both canonical (RING1B-BMI1) and non-canonical (RING1B-PCGF1) PRC1 complexes.[3]

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PRC1 signaling pathway, a typical experimental workflow for evaluating PRC1 inhibitors, and the logical flow of this comparative guide.

PRC1_Signaling_Pathway EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation SUZ12 SUZ12 EED EED RING1AB RING1A/B H2AK119 Histone H2A (K119) RING1AB->H2AK119 Ubiquitination BMI1 BMI1/PCGFs CBX CBX cluster_PRC1 cluster_PRC1 PHC PHC H3K27me3->CBX Recognition H2AK119ub H2AK119ub H2AK119->H2AK119ub GeneSilencing Gene Silencing H2AK119ub->GeneSilencing This compound This compound This compound->RING1AB Inhibition OtherInhibitors Other PRC1 Inhibitors (RB-3, RB-4, etc.) OtherInhibitors->RING1AB Inhibition

Caption: PRC1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays biochemical_assay Biochemical E3 Ligase Assay (e.g., HTRF, AlphaScreen) ic50_determination IC50 Determination biochemical_assay->ic50_determination compare Compare Inhibitor Performance ic50_determination->compare cell_treatment Cell Treatment with Inhibitors western_blot Western Blot for H2AK119ub cell_treatment->western_blot phenotypic_assay Phenotypic Assays (e.g., Proliferation, Differentiation) cell_treatment->phenotypic_assay western_blot->compare phenotypic_assay->compare start Start inhibitor_prep Prepare PRC1 Inhibitors (this compound, etc.) start->inhibitor_prep recombinant_protein Purify Recombinant PRC1 Components start->recombinant_protein inhibitor_prep->biochemical_assay inhibitor_prep->cell_treatment recombinant_protein->biochemical_assay

Caption: Experimental Workflow for Comparing PRC1 Inhibitors.

Logical_Relationship cluster_data Data Presentation cluster_protocols Experimental Protocols cluster_viz Visualization topic Topic: Comparing this compound with other PRC1 inhibitors quant_data Quantitative Data (IC50 values) topic->quant_data biochem_protocol Biochemical Assay Protocol topic->biochem_protocol cellular_protocol Cellular Assay Protocol topic->cellular_protocol pathway_diagram Signaling Pathway Diagram topic->pathway_diagram workflow_diagram Experimental Workflow Diagram topic->workflow_diagram logic_diagram Logical Relationship Diagram topic->logic_diagram table Comparative Table quant_data->table conclusion Objective Comparison Guide table->conclusion biochem_protocol->conclusion cellular_protocol->conclusion pathway_diagram->conclusion workflow_diagram->conclusion logic_diagram->conclusion

Caption: Logical Structure of the Comparison Guide.

Experimental Protocols

In Vitro H2A Ubiquitination Assay (Biochemical Assay)

This protocol is a representative method for determining the IC50 values of PRC1 inhibitors in a biochemical setting.

Materials:

  • Recombinant human E1 (UBE1), E2 (UbcH5c), and ubiquitin.

  • Recombinant human PRC1 core complex (e.g., RING1B/BMI1).

  • Recombinant human histone H2A or nucleosome core particles (NCPs) as substrate.

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT, 2 mM ATP).

  • PRC1 inhibitors (this compound, RB-3, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • SDS-PAGE gels and buffers.

  • Western blot apparatus and reagents.

  • Primary antibodies: anti-H2AK119ub, anti-Histone H2A.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the PRC1 E3 ligase complex in the ubiquitination reaction buffer.

  • Add varying concentrations of the PRC1 inhibitor or vehicle control (e.g., DMSO) to the reaction mixtures and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the ubiquitination reaction by adding the substrate (histone H2A or NCPs) and ATP.

  • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific for monoubiquitinated H2A (H2AK119ub).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities for H2AK119ub. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in H2A ubiquitination compared to the vehicle control.

In-Cell H2A Ubiquitination Assay (Western Blot)

This protocol outlines a method to assess the ability of PRC1 inhibitors to reduce H2A ubiquitination within a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high PRC1 activity).

  • Cell culture medium and supplements.

  • PRC1 inhibitors (this compound, RB-3, etc.).

  • Histone extraction buffer.

  • SDS-PAGE gels and buffers.

  • Western blot apparatus and reagents.

  • Primary antibodies: anti-H2AK119ub, anti-Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of the PRC1 inhibitor or vehicle control for a specific duration (e.g., 24-72 hours).

  • Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).

  • Determine the protein concentration of the histone extracts.

  • Denature the histone extracts by adding SDS-PAGE loading buffer and boiling.

  • Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane and probe with a primary antibody against H2AK119ub.

  • To ensure equal loading, the same membrane can be stripped and re-probed with an antibody against a total histone protein, such as Histone H3.

  • Incubate with an HRP-conjugated secondary antibody and visualize the bands using chemiluminescence.

  • The reduction in the H2AK119ub band intensity in inhibitor-treated samples compared to the control indicates the in-cell efficacy of the inhibitor.

Conclusion

This compound and the RB series of compounds represent valuable tools for studying the biological roles of PRC1 and hold promise as potential therapeutic agents. While this compound was one of the earlier described inhibitors of PRC1's E3 ligase activity, newer compounds like RB-3 and RB-4 appear to exhibit greater potency in in vitro assays. However, for a definitive comparison, head-to-head studies using standardized assays are essential. The experimental protocols provided in this guide offer a framework for such comparative evaluations, enabling researchers to make informed decisions in their drug discovery and development efforts targeting the PRC1 complex.

References

Validating PRT4165's Effect on DNA Repair Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PRT4165's performance in modulating DNA repair pathways against other well-established inhibitors. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of its mechanism and potential applications in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key regulator of chromatin structure and gene expression.[1][2] Specifically, this compound targets the E3 ubiquitin ligase activity of the PRC1 components RING1A and RNF2 (also known as RING1B).[2] This enzymatic activity is responsible for the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub), a crucial post-translational modification involved in the DNA Damage Response (DDR). By inhibiting PRC1, this compound prevents H2A ubiquitylation, which in turn impairs the recruitment of downstream DNA repair factors to sites of DNA double-strand breaks (DSBs), leading to delayed DNA repair.[2]

Comparative Analysis of DNA Repair Inhibitors

To validate the efficacy of this compound, its effects on DNA repair are compared with three classes of well-characterized DNA repair inhibitors:

  • PARP Inhibitors (e.g., Olaparib): These agents trap the PARP enzyme on DNA at sites of single-strand breaks (SSBs). This prevents the repair of SSBs, which can lead to the formation of DSBs during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.

  • DNA-PKcs Inhibitors (e.g., NU7441): The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) is a critical component of the non-homologous end joining (NHEJ) pathway, a major pathway for repairing DSBs. Inhibition of DNA-PKcs blocks NHEJ, leading to the accumulation of unrepaired DSBs.

  • ATM Inhibitors (e.g., KU-55933): Ataxia-telangiectasia mutated (ATM) is a primary sensor of DSBs. Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest and promote DNA repair. Inhibiting ATM disrupts this signaling cascade, impairing the cell's ability to respond to and repair DSBs.

Data Presentation: Quantitative Comparison of Inhibitor Effects

The following tables summarize the quantitative effects of this compound and alternative inhibitors on two key markers of DNA damage: γH2AX foci formation and the percentage of DNA in the comet tail.

Table 1: Effect of Inhibitors on γH2AX Foci Formation

InhibitorCell LineTreatmentTime Post-IR (2 Gy)Average γH2AX Foci per CellFold Change vs. Control
Control (DMSO) U2OS-8h~21.0
This compound U2OS50 µM8h~157.5
Olaparib SW48010 µM48h~2512.5
NU7441 SW6201 µM4h~157.5
KU-55933 U25110 µM72h~2412.0

Note: Data are compiled from multiple sources and should be interpreted as representative examples. Direct comparison between different cell lines and experimental conditions should be made with caution.

Table 2: Effect of Inhibitors on DNA Damage (Comet Assay)

InhibitorCell LineTreatment% DNA in Comet TailFold Change vs. Control
Control (DMSO) DMBC11-~5%1.0
This compound --Data not available-
Olaparib DMBC115 µM~25%5.0
NU7441 HepG21 µM (+IR)Significantly increased-
KU-55933 --Data not available-

Experimental Protocols

γH2AX Immunofluorescence Assay

This protocol details the procedure for detecting and quantifying DNA double-strand breaks through the visualization of γH2AX foci.

  • Cell Culture and Treatment: Plate cells on coverslips in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of this compound or other inhibitors for the specified duration. Induce DNA damage (e.g., using ionizing radiation or etoposide) if required.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature. Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ.

Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is used to detect DNA strand breaks in individual cells.

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleoid.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA damage by measuring the percentage of DNA in the comet tail using specialized software.

Mandatory Visualization

This compound Signaling Pathway

PRT4165_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break PRC1 PRC1 Complex (RING1A/RNF2) DSB->PRC1 recruits H2A Histone H2A PRC1->H2A ubiquitinates H2Aub H2AK119ub H2A->H2Aub DDR_Factors Downstream DDR Factors (e.g., 53BP1, BRCA1) H2Aub->DDR_Factors recruits Repair DNA Repair DDR_Factors->Repair This compound This compound This compound->PRC1 inhibits

Caption: this compound inhibits the PRC1 complex, preventing H2A ubiquitylation and downstream DNA repair.

Experimental Workflow for Validating this compound

Experimental_Workflow cluster_assays DNA Damage Assays start Start: Cell Culture treatment Treatment with Inhibitors (this compound, Olaparib, etc.) start->treatment damage Induce DNA Damage (e.g., Ionizing Radiation) treatment->damage gammaH2AX γH2AX Immunofluorescence damage->gammaH2AX comet Comet Assay damage->comet analysis Image Acquisition & Quantitative Analysis gammaH2AX->analysis comet->analysis comparison Comparative Data Analysis analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Workflow for assessing the effect of DNA repair inhibitors using γH2AX and comet assays.

Logical Relationship of DNA Repair Pathways

DNA_Repair_Pathways cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku ATM ATM DSB->ATM DNAPKcs DNA-PKcs Ku->DNAPKcs Ligation Ligation DNAPKcs->Ligation BRCA1 BRCA1 ATM->BRCA1 RAD51 RAD51 BRCA1->RAD51 HR_Repair HR Repair RAD51->HR_Repair SSB Single-Strand Break PARP PARP SSB->PARP Replication_Stress Replication Stress PARP->Replication_Stress Replication_Stress->DSB Inhibitors Inhibitor Targets: PRT4165_target This compound -> PRC1 (upstream of both) NU7441_target NU7441 -> DNA-PKcs KU55933_target KU-55933 -> ATM Olaparib_target Olaparib -> PARP

Caption: Overview of major DNA DSB repair pathways and the targets of the compared inhibitors.

References

Cross-Validation of PRT4165 Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of PRT4165, a potent inhibitor of the Polycomb Repressive Complex 1 (PRC1), across various cancer cell lines. We present available experimental data, detail relevant protocols, and compare its performance with alternative PRC1 inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of RING1A and RNF2 (RING1B), core components of the PRC1 complex.[1][2][3][4] This inhibition leads to a reduction in monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), a key epigenetic mark associated with transcriptional repression.[3] By disrupting PRC1 function, this compound impacts crucial cellular processes, including DNA damage repair and cell cycle progression, making it a compound of interest for cancer therapy.[2]

Comparative Analysis of this compound and Alternatives

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the experimental conditions and cell lines tested vary between studies, warranting caution in direct comparisons.

Table 1: In Vitro Activity of PRC1 Inhibitors

CompoundTargetAssayIC50 / KdSource
This compound Bmi1/Ring1A self-ubiquitinationCell-free HTRF assay3.9 µM[1]
PTC-209 BMI-1 expressionLuciferase reporter assay (HEK293T)0.5 µM
RB-3 RING1B-BMI1f bindingIsothermal Titration Calorimetry2.8 µM (Kd)
RB-3 H2A ubiquitinationIn vitro ubiquitination assay1.6 µM

Table 2: Cell Viability and Growth Inhibition Data for PRC1 Inhibitors

CompoundCell LineCancer TypeAssayIC50 (µM)Source
PTC-209 HCT116Colorectal CarcinomaSRB assay (72h)0.00065
PTC-209 HCT8Colorectal CarcinomaSRB assay (72h)0.59
PTC-209 HT-29Colorectal CarcinomaSRB assay (72h)0.61
PTC-209 C33ACervical CancerCell viability assay (24h)12.4 ± 3.0
PTC-209 HeLaCervical CancerCell viability assay (24h)4.3 ± 1.8
PTC-29 SiHaCervical CancerCell viability assay (24h)21.6 ± 4.2

Note: IC50 values for this compound in cell viability assays across a range of cancer cell lines are not consistently reported in the reviewed literature.

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound

PRT4165_Pathway cluster_PRC1 Polycomb Repressive Complex 1 (PRC1) RING1A RING1A H2A Histone H2A RING1A->H2A Ub RNF2 RNF2 (RING1B) RNF2->H2A Ub BMI1 BMI1 PCGFs PCGFs This compound This compound This compound->RING1A This compound->RNF2 DDR DNA Damage Response This compound->DDR Inhibits repair Cell_Cycle_Arrest G2/M Arrest This compound->Cell_Cycle_Arrest Induces uH2A Ubiquitinated H2A (H2AK119ub) H2A->uH2A Transcription_Repression Transcriptional Repression uH2A->Transcription_Repression DNA_damage DNA Damage DNA_damage->DDR

Caption: this compound inhibits RING1A/RNF2, blocking H2A ubiquitination and DNA damage response.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (adhesion) seed_cells->incubate1 add_drug Add this compound (serial dilutions) incubate1->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze Western_Blot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-uH2A and anti-H2A antibodies block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze

References

PRT4165: A Comparative Analysis of its Efficacy as a DNA Damage Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics and molecular research, DNA damage agents remain a cornerstone of investigation. This guide provides a comprehensive comparison of PRT4165, a novel inhibitor of the Polycomb Repressive Complex 1 (PRC1), against established DNA damage agents: etoposide, doxorubicin, and camptothecin. This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, efficacy, and the experimental protocols underpinning these findings.

Mechanism of Action: A Tale of Different Targets

Understanding the molecular targets of these agents is crucial to interpreting their efficacy. While all four compounds induce DNA damage, their mechanisms of action are distinct.

This compound uniquely targets the E3 ubiquitin ligase activity of the PRC1 complex, specifically RING1A and RNF2. This inhibition prevents the ubiquitylation of histone H2A, a critical step in the DNA damage response (DDR), particularly at the sites of double-strand breaks (DSBs). By disrupting this signaling cascade, this compound impairs DSB repair, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.

In contrast, the other agents directly interfere with DNA replication and integrity:

  • Etoposide: A topoisomerase II inhibitor, etoposide forms a ternary complex with DNA and the topoisomerase II enzyme. This stabilizes the transient double-strand breaks created by the enzyme, preventing their re-ligation and leading to the accumulation of DSBs.[1]

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, distorting the helical structure and inhibiting topoisomerase II activity. It also generates reactive oxygen species (ROS), which contribute to DNA damage.

  • Camptothecin: A topoisomerase I inhibitor, camptothecin traps the enzyme-DNA cleavage complex, leading to single-strand breaks that can be converted to cytotoxic double-strand breaks during DNA replication.[2]

Comparative Efficacy: A Quantitative Look

Direct comparative studies providing head-to-head quantitative data on the efficacy of this compound against etoposide, doxorubicin, and camptothecin are limited in the public domain. However, by compiling data from various studies on their half-maximal inhibitory concentrations (IC50) in different cancer cell lines, we can construct an indirect comparison of their cytotoxic potential. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Agent Mechanism of Action Cancer Cell Line IC50 (µM)
This compound PRC1 E3 Ligase InhibitorCell-free assay3.9[3]
Etoposide Topoisomerase II InhibitorMOLT-3 (Leukemia)0.051[1]
HepG2 (Liver Cancer)30.16[1]
BGC-823 (Gastric Cancer)43.74[1]
A549 (Lung Cancer)139.54[1]
HeLa (Cervical Cancer)209.90[1]
SCLC cell linesNot significantly different between sensitive and resistant cells[4]
1A9 (Ovarian Cancer)0.15
5637 (Bladder Cancer)0.53 - 0.54
A-375 (Melanoma)0.24
A549 (Lung Cancer)3.49 (72h)[5]
BEAS-2B (Normal Lung)2.10 (72h)[5]
Doxorubicin DNA Intercalator, Topoisomerase II InhibitorAMJ13 (Breast Cancer)223.6 (µg/ml)
HCT116 (Colon Cancer)24.30 (µg/ml)[6]
Hep-G2 (Liver Cancer)14.72 (µg/ml)[6]
PC3 (Prostate Cancer)2.64 (µg/ml)[6]
293T (Normal Kidney)13.43 (µg/ml)[6]
PC3 (Prostate Cancer)8.00
A549 (Lung Cancer)1.50[7]
HeLa (Cervical Cancer)1.00[7]
LNCaP (Prostate Cancer)0.25[7]
HepG2, Huh7, UMUC-3, VMCUB-1, TCCSUP, BFTC-905, A549, HeLa, MCF-7, M21, HK-2Varied from 2.26 to > 20[8]
Camptothecin Topoisomerase I InhibitorHT29, LOX, SKOV3, SKVLB0.037 - 0.048[2]
Primary mouse hepatocytes13 (in combination with TNF)[2]
MDA-MB-157 (Breast Cancer)0.007[9]
GI 101A (Breast Cancer)0.150[9]
MDA-MB-231 (Breast Cancer)0.250[9]
MCF7 (Breast Cancer)0.089[10][11]
HCC1419 (Breast Cancer)0.067[10][11]
HT-29 and SW-480 (Colon Cancer)CPT-Sol < CPT-CD < CPT-lip

Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches discussed, the following diagrams are provided.

DNA_Damage_Response_Pathways cluster_agents DNA Damage Agents cluster_targets Molecular Targets cluster_effects Cellular Effects This compound This compound PRC1 PRC1 (RING1A/RNF2) This compound->PRC1 Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Doxorubicin Doxorubicin Doxorubicin->TopoII DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Camptothecin Camptothecin TopoI Topoisomerase I Camptothecin->TopoI H2A_Ub_Inhibition Inhibition of H2A Ubiquitylation PRC1->H2A_Ub_Inhibition inhibits DSB Double-Strand Breaks TopoII->DSB induces DNA_Intercalation->DSB induces SSB Single-Strand Breaks TopoI->SSB induces DDR DNA Damage Response H2A_Ub_Inhibition->DDR impairs DSB->DDR activates SSB->DDR activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Comparative signaling pathways of DNA damage agents.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Drug_Treatment Treat with DNA Damage Agent (this compound, Etoposide, Doxorubicin, or Camptothecin) Cell_Seeding->Drug_Treatment MTT_Assay Cell Viability (MTT Assay) Drug_Treatment->MTT_Assay gammaH2AX_Assay DNA Damage (γH2AX Foci Assay) Drug_Treatment->gammaH2AX_Assay Apoptosis_Assay Apoptosis (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay IC50_Calculation Calculate IC50 Values MTT_Assay->IC50_Calculation Foci_Quantification Quantify γH2AX Foci gammaH2AX_Assay->Foci_Quantification Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification

Caption: General experimental workflow for comparing DNA damage agents.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

  • Drug Treatment: Treat cells with varying concentrations of the DNA damage agent and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

DNA Damage (γH2AX Foci) Assay

The formation of γH2AX foci is a sensitive marker for DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA damage agents for the specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2-0.5% Triton X-100.[16]

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[17][18]

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22]

  • Cell Treatment: Treat cells with the DNA damage agents to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Annexin V and PI Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion

This compound presents a novel mechanism for inducing DNA damage by targeting the PRC1 complex, distinguishing it from traditional DNA damaging agents like etoposide, doxorubicin, and camptothecin. While direct, comprehensive comparative efficacy studies are not yet widely available, the compiled IC50 data suggests that the potency of these agents is highly dependent on the specific cancer cell line and its genetic background. The distinct mechanism of this compound may offer therapeutic advantages, particularly in cancers where PRC1 is overexpressed or in combination therapies to overcome resistance to conventional DNA damaging agents. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of this compound in cancer therapy. The provided protocols and diagrams serve as a foundational resource for researchers aiming to conduct such comparative investigations.

References

PRT4165: A Comparative Analysis of Specificity Against Other PRC1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to PRT4165 and PRC1 Inhibition

This compound is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of the Bmi1/Ring1A complex, a core component of PRC1.[1] This complex plays a crucial role in epigenetic regulation by catalyzing the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a modification associated with gene silencing. Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.

Comparative Specificity of PRC1 Inhibitors

The specificity of an inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to toxicity and unforeseen side effects. Here, we compare the specificity of this compound with other reported PRC1 inhibitors.

InhibitorTarget(s)IC50 / K_D_Off-Target(s) InhibitedOff-Target(s) Not Inhibited
This compound Bmi1/Ring1A, RNF2 (Ring1B)3.9 µM (Bmi1/Ring1A self-ubiquitination)Data not available for a broad panelRNF8, RNF168
RB-2 Ring1B-Bmi1~12 µM (H2A ubiquitination); K_D_ = 11.5 µMData not available for a broad panelData not available
RB-3 Ring1B-Bmi1, Ring1B-PCGF1Specific IC50 not reportedData not available for a broad panelTRIM37, BRCA1-BARD1, RNF168
PTC-209 Reduces Bmi-1 protein levels0.5 µM (Cell-based assay)STAT3 phosphorylationData not available for a broad panel of E3 ligases

Key Observations:

  • This compound demonstrates specificity by inhibiting the core catalytic subunits of PRC1 (Ring1A and RNF2/Ring1B) without affecting the E3 ligases RNF8 and RNF168, which are involved in the DNA damage response.[1][2]

  • The RB series of inhibitors, developed through fragment-based screening, directly engage the Ring1B-Bmi1 complex. RB-3, in particular, has been shown to be inactive against other E3 ligases such as TRIM37 and BRCA1-BARD1. However, comprehensive quantitative data on a wider panel of E3 ligases is not publicly available.

  • PTC-209 functions through a different mechanism by reducing the cellular levels of Bmi-1 protein, rather than directly inhibiting its enzymatic activity.[3][4] While it has a potent cellular IC50, its off-target effects on other cellular proteins, such as STAT3, have been noted. A direct comparison of its enzymatic specificity with this compound is therefore not straightforward.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and how its specificity is evaluated, it is essential to visualize the relevant biological pathway and the experimental workflow for assessing inhibitor specificity.

PRC1_Signaling_Pathway PRC1 Signaling Pathway cluster_PRC1 Polycomb Repressive Complex 1 (PRC1) Bmi1 Bmi1 Ring1A_RNF2 Ring1A / RNF2 (Ring1B) Bmi1->Ring1A_RNF2 H2A Histone H2A Ring1A_RNF2->H2A E3 Ligase Activity H2AK119ub1 H2AK119ub1 H2A->H2AK119ub1 Monoubiquitination Ub Ubiquitin Ub->H2A GeneSilencing Gene Silencing H2AK119ub1->GeneSilencing This compound This compound This compound->Ring1A_RNF2 Inhibition

Caption: PRC1 complex ubiquitinates Histone H2A, leading to gene silencing.

Inhibitor_Specificity_Workflow Inhibitor Specificity Experimental Workflow cluster_in_vitro In Vitro Assay E1 E1 Activating Enzyme Reaction_Target Ubiquitination Reaction (Target) E1->Reaction_Target Reaction_OffTarget Ubiquitination Reaction (Off-Target) E1->Reaction_OffTarget E2 E2 Conjugating Enzyme E2->Reaction_Target E2->Reaction_OffTarget E3_Target Target E3 Ligase (e.g., Bmi1/Ring1A) E3_Target->Reaction_Target E3_OffTarget Off-Target E3 Ligase Panel E3_OffTarget->Reaction_OffTarget Substrate Substrate (e.g., Histone H2A) Substrate->Reaction_Target Substrate->Reaction_OffTarget Ubiquitin Ubiquitin Ubiquitin->Reaction_Target Ubiquitin->Reaction_OffTarget ATP ATP ATP->Reaction_Target ATP->Reaction_OffTarget Inhibitor Inhibitor (e.g., this compound) Inhibitor->Reaction_Target Inhibitor->Reaction_OffTarget Detection Detection of Ubiquitination (e.g., Western Blot, HTRF) Reaction_Target->Detection Reaction_OffTarget->Detection Analysis IC50 Determination & Specificity Profiling Detection->Analysis

Caption: Workflow for assessing E3 ligase inhibitor specificity in vitro.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the specificity data. The following is a generalized protocol for an in vitro E3 ubiquitin ligase assay, based on commonly cited methods.

In Vitro Bmi1/Ring1A Ubiquitination Assay

This assay measures the ability of the Bmi1/Ring1A complex to ubiquitinate a substrate in the presence of an inhibitor.

Materials:

  • Recombinant human E1 activating enzyme

  • Recombinant human UbcH5c (E2 conjugating enzyme)

  • Recombinant Bmi1/Ring1A complex (E3 ligase)

  • Ubiquitin

  • Histone H2A (substrate)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 µM ZnCl₂, 1 mM DTT)

  • This compound or other inhibitors dissolved in DMSO

  • LDS sample buffer

  • SDS-PAGE gels

  • Antibodies for Western blotting (e.g., anti-H2A, anti-ubiquitin)

Procedure:

  • Prepare a reaction mixture containing E1 enzyme (e.g., 28 nM), UbcH5c (e.g., 1.5 µM), ubiquitin (e.g., 22 µM), histone H2A (e.g., 4.8 µM), and ATP (e.g., 3 mM) in the assay buffer.

  • Add varying concentrations of the inhibitor (e.g., this compound) or DMSO (vehicle control) to the reaction mixtures.

  • Initiate the reaction by adding the Bmi1/Ring1A E3 ligase complex (e.g., 2.0 µM).

  • Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by adding LDS sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using antibodies against the substrate (e.g., H2A) to detect ubiquitinated forms.

  • Quantify the band intensities to determine the extent of ubiquitination at each inhibitor concentration and calculate the IC50 value.

To assess specificity, this assay is repeated with a panel of different E3 ligases, substituting the Bmi1/Ring1A complex with other E3s of interest.

Conclusion

Based on the currently available data, this compound exhibits a favorable specificity profile by targeting the catalytic core of the PRC1 complex while sparing other tested E3 ligases. However, the lack of comprehensive, standardized screening data for this compound and its direct competitors, such as the RB series of inhibitors, prevents a definitive declaration of its superior specificity. Future studies employing broad, head-to-head comparisons against a diverse panel of E3 ligases will be necessary to fully elucidate the comparative specificity of these important research compounds. For researchers in drug development, while this compound is a valuable tool for studying PRC1 biology, careful consideration of its full off-target profile is warranted in any therapeutic development program.

References

PRT4165 Versus Genetic Ablation of Ring1A/B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the small molecule inhibitor PRT4165 and genetic knockout approaches for studying the function of the Polycomb Repressive Complex 1 (PRC1) catalytic subunits, Ring1A and Ring1B.

This guide provides a comprehensive and objective comparison between the use of this compound, a small molecule inhibitor, and genetic ablation (knockout) of Ring1A and Ring1B, the catalytic core of the Polycomb Repressive Complex 1 (PRC1). Both methodologies are pivotal in dissecting the role of PRC1-mediated H2A ubiquitination in gene silencing, development, and disease. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach.

Introduction to PRC1 and its Inhibition

Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator that mediates gene silencing through the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1). The catalytic activity of PRC1 resides in its RING finger domain-containing subunits, Ring1A (RING1) and Ring1B (RNF2), which function as E3 ubiquitin ligases.[1] Dysregulation of PRC1 activity is implicated in various developmental disorders and cancers, making it a critical target for both basic research and therapeutic development.

Two primary strategies are employed to investigate PRC1 function: the use of small molecule inhibitors like this compound and genetic knockout of the Ring1a and/or Ring1b genes. This compound is a potent inhibitor of the E3 ubiquitin ligase activity of both Ring1A and Ring1B.[2] In contrast, genetic ablation provides a method for the complete and permanent removal of Ring1A and/or Ring1B function.

Comparative Data Summary

The following tables summarize the key characteristics and experimental outcomes of using this compound versus genetic ablation of Ring1A/B.

FeatureThis compoundGenetic Ablation of Ring1A/B
Mechanism of Action Reversible, small molecule inhibitor of Ring1A and Ring1B E3 ubiquitin ligase activity.[2]Permanent removal of Ring1A and/or Ring1B protein expression and function through gene knockout.
Specificity Primarily targets Ring1A and Ring1B.[2] Does not inhibit other tested E3 ligases like RNF8 or RNF168.[2] Potential for off-target effects exists, as with most small molecule inhibitors.Highly specific to the targeted gene(s). Compensatory mechanisms from other proteins can occur.
Temporal Control Acute and reversible inhibition. Allows for the study of immediate cellular responses to PRC1 inhibition.Permanent and irreversible loss of function. Suitable for studying long-term consequences and developmental roles.
Systemic vs. Cellular Can be applied to cells in culture or administered systemically in animal models, affecting all cells.Can be constitutive (all cells) or conditional (specific cell types or developmental stages) using systems like Cre-Lox.
Dose-Response Effects are dose-dependent, allowing for titration of PRC1 inhibition."All-or-none" effect in knockout cells, though heterozygous models can be used to study gene dosage effects.
IC50 Value IC50 of 3.9 µM for Bmi1/Ring1A self-ubiquitination in a cell-free assay.Not applicable.

Table 1: Key Characteristics of this compound and Ring1A/B Genetic Ablation.

Experimental OutcomeThis compoundGenetic Ablation of Ring1A/B
H2A Ubiquitination Rapid and dramatic reduction in global H2AK119ub1 levels in a dose- and time-dependent manner.[3]Complete loss of H2AK119ub1 in Ring1A/B double knockout (dKO) embryonic stem cells (ESCs).
Gene Expression In human ESCs, promotes neuroectodermal differentiation by increasing the expression of markers like SOX1 and PAX6, while reducing endodermal and mesodermal markers.[1] In other contexts, can prevent transcriptional silencing near DNA double-strand breaks.Ring1A/B dKO in mouse ESCs leads to the derepression of developmental regulators and genes associated with differentiation.
Phenotypic Effects Induces G2/M cell cycle arrest and inhibits DNA double-strand break repair.[3] In differentiating human ESCs, directs lineage specificity towards a neuroectodermal fate.[1]Ring1A knockout mice are viable with minor skeletal abnormalities. Ring1B knockout is embryonic lethal. Ring1A/B dKO leads to early embryonic lethality and severe developmental defects. Conditional knockouts reveal roles in hematopoiesis, neurogenesis, and stem cell maintenance.
Advantages - Reversible and temporally controlled inhibition.- Easy to apply to various cell types and in vivo models.- Dose-dependent effects allow for nuanced studies.- High specificity for the target gene.- Complete loss of function provides a clear genetic model.- Conditional knockouts allow for tissue- and time-specific studies.
Limitations - Potential for off-target effects.- Pharmacokinetic and pharmacodynamic properties need to be considered in vivo.- May not achieve 100% inhibition in all cellular contexts.- Irreversible, preventing the study of acute effects of inhibition and recovery.- Potential for developmental compensation.- Technically more challenging and time-consuming to generate knockout models.

Table 2: Comparison of Experimental Outcomes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

PRC1_Signaling_Pathway cluster_PRC1 PRC1 Complex cluster_downstream Downstream Effects Ring1AB Ring1A/B (E3 Ligase) H2AK119ub1 H2AK119ub1 Ring1AB->H2AK119ub1 Catalyzes Bmi1 Bmi1 PCGFs PCGFs CBXs CBXs This compound This compound This compound->Ring1AB Inhibits GeneticAblation Genetic Ablation (Ring1A/B KO) GeneticAblation->Ring1AB Abolishes H2A Histone H2A H2A->H2AK119ub1 Ub Ubiquitin Ub->H2AK119ub1 ChromatinCompaction Chromatin Compaction H2AK119ub1->ChromatinCompaction GeneSilencing Gene Silencing (e.g., Hox genes) ChromatinCompaction->GeneSilencing

Caption: PRC1 signaling pathway and points of intervention.

Experimental_Workflow cluster_model Experimental Model cluster_intervention Intervention cluster_analysis Downstream Analysis CellCulture Cell Culture (e.g., ESCs, Cancer Cells) PRT4165_treatment This compound Treatment CellCulture->PRT4165_treatment Genetic_KO Genetic Ablation of Ring1A/B CellCulture->Genetic_KO AnimalModel Animal Model (e.g., Mouse) AnimalModel->Genetic_KO WesternBlot Western Blot (H2AK119ub1 levels) PRT4165_treatment->WesternBlot ChIP ChIP-seq/qPCR (Ring1B binding, H2AK119ub1 occupancy) PRT4165_treatment->ChIP RNAseq RNA-seq/qRT-PCR (Gene expression profiling) PRT4165_treatment->RNAseq PhenotypicAssay Phenotypic Assays (Cell cycle, differentiation, etc.) PRT4165_treatment->PhenotypicAssay Genetic_KO->WesternBlot Genetic_KO->ChIP Genetic_KO->RNAseq Genetic_KO->PhenotypicAssay

Caption: General experimental workflow for studying PRC1 inhibition.

Caption: Logical comparison of this compound and genetic ablation.

Experimental Protocols

In Vitro E3 Ubiquitin Ligase Assay

This protocol is adapted from methodologies used to characterize the inhibitory effect of this compound on Ring1A/B activity.

Objective: To determine the in vitro E3 ubiquitin ligase activity of Ring1A/B and the inhibitory effect of this compound.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5c)

  • Recombinant Ring1A or Ring1B/Bmi1 complex

  • Recombinant Histone H2A

  • Ubiquitin

  • ATP

  • This compound (dissolved in DMSO)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-Histone H2A antibody

  • Anti-ubiquitin antibody

Procedure:

  • Prepare the ubiquitination reaction mixture in the following order on ice: reaction buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 5 µg), and histone H2A (e.g., 1 µg).

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures. Pre-incubate for 15-30 minutes at room temperature.

  • Add the recombinant Ring1A/B complex (e.g., 100 nM) to the mixture.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-Histone H2A antibody to detect ubiquitinated forms of H2A (which will appear as higher molecular weight bands).

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general workflow for assessing Ring1B binding and H2AK119ub1 levels at specific genomic loci in cells treated with this compound or in Ring1A/B knockout cells.

Objective: To determine the occupancy of Ring1B and the levels of H2AK119ub1 at target gene promoters.

Materials:

  • Cells (treated with this compound/vehicle or wild-type/knockout)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication equipment or micrococcal nuclease

  • ChIP dilution buffer

  • Anti-Ring1B antibody

  • Anti-H2AK119ub1 antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR analysis of target loci

Procedure:

  • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells to isolate nuclei.

  • Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Dilute the chromatin with ChIP dilution buffer. Set aside a small aliquot as the "input" control.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (anti-Ring1B, anti-H2AK119ub1) or control IgG.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA and the input DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters (e.g., Hox genes) and negative control regions.

Conclusion

Both this compound and genetic ablation of Ring1A/B are powerful tools for investigating the functions of PRC1. This compound offers the advantage of temporal control and ease of application, making it ideal for studying the acute effects of PRC1 inhibition and for pharmacological screening. However, the potential for off-target effects must be considered. Genetic ablation, particularly conditional knockout models, provides a highly specific and definitive means to study the long-term and cell-type-specific roles of Ring1A and Ring1B. The choice between these two approaches will depend on the specific research question, the experimental system, and the desired level of temporal and spatial control. For a comprehensive understanding, a combinatorial approach, using this compound to validate findings from genetic models or to explore the acute consequences of PRC1 inhibition, is often the most powerful strategy.

References

Safety Operating Guide

Safe Disposal of PRT4165: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of PRT4165, a potent inhibitor of the polycomb-repressive complex 1 (PRC1). Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles with side-shields.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound is a non-halogenated organic solid. It should be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Preparing for Disposal

  • Unused Product: If disposing of the original product, ensure it is in its original, sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.

  • Solutions: Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container.

Step 3: Waste Collection and Storage

  • Container: Use a chemically compatible and leak-proof container for all this compound waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (2-(3-pyridinylmethylene)-1H-indene-1,3(2H)-dione)".

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Decontaminate: Decontaminate all surfaces and equipment that may have come into contact with this compound.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC15H9NO2[1]
Molecular Weight235.24 g/mol [1]
CAS Number31083-55-3[1]
IC50 (Bmi1/Ring1A self-ubiquitination)3.9 µM[2]

Experimental Protocols

The safe handling and disposal of this compound is a critical experimental protocol in itself. The following workflow outlines the key steps for its use and subsequent disposal in a research setting.

Diagram 1: Experimental and Disposal Workflow for this compound

PRT4165_Workflow cluster_experiment Experimental Phase cluster_disposal Disposal Phase cluster_safety Continuous Safety Measures Experiment_Setup Experiment Setup (Weighing, Dissolving) Cell_Treatment Cell Treatment or In Vitro Assay Experiment_Setup->Cell_Treatment Data_Collection Data Collection Cell_Treatment->Data_Collection Waste_Segregation Segregate Waste (Solid & Liquid) Data_Collection->Waste_Segregation Post-Experiment Cleanup Waste_Labeling Label Waste Container (Hazardous Waste - this compound) Waste_Segregation->Waste_Labeling Waste_Storage Store in Satellite Accumulation Area Waste_Labeling->Waste_Storage EHS_Pickup Arrange EHS Pickup Waste_Storage->EHS_Pickup PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use Fume Hood

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Handling Guide for PRT4165: A Potent Research Compound

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of PRT4165. As this compound is a novel research compound with limited public safety data, it must be handled with the utmost caution, assuming high potency and potential toxicity. The following procedures are based on best practices for handling potent, uncharacterized small molecules in a research and drug development setting.[1][2][3][4]

Hazard Identification and Required Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, all personnel must adhere to strict PPE protocols to mitigate risks of exposure through inhalation, dermal contact, or ingestion. Powdered forms of potent compounds pose the greatest risk due to potential aerosolization.[5]

Table 1: Personal Protective Equipment (PPE) Requirements by Task

Task Gloves Eye & Face Protection Lab Coat/Gown Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesSafety glasses with side shields and face shieldFlame-resistant lab coat with disposable sleevesRequired (N95 minimum); must be performed in a certified chemical fume hood or ventilated balance enclosure.
Preparing Stock Solutions Double Nitrile GlovesChemical splash gogglesFlame-resistant lab coatRecommended; must be performed in a certified chemical fume hood.
Treating Cell Cultures Single Nitrile GlovesSafety glassesStandard lab coatNot required if performed in a certified biosafety cabinet.
Handling Contaminated Waste Double Nitrile GlovesChemical splash gogglesDisposable gown over lab coatNot required if waste is sealed in primary container within a fume hood.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol details the preparation of a 10 mM stock solution of this compound, assuming it is a solid powder with a molecular weight of 500 g/mol , soluble in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance within a ventilated enclosure

  • Sterile microcentrifuge tubes

  • Calibrated precision pipettes

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE as specified in Table 1 for weighing solid compounds. Ensure the analytical balance is in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2]

  • Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh 5 mg of this compound powder directly into the tube.

  • Solubilization: In the fume hood, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Securely cap the tube and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

  • Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation. Store aliquots at -20°C or below in a designated freezer for potent compounds.[4]

Operational and Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[6][7]

Table 2: Disposal Procedures for this compound-Contaminated Waste

Waste Type Disposal Container Procedure
Solid Waste (e.g., pipette tips, tubes, gloves)Labeled Hazardous Chemical Waste Bag (Yellow)Collect all contaminated solid waste in a dedicated, puncture-resistant bag inside a fume hood. Seal the bag when full or at the end of the procedure.
Liquid Waste (e.g., unused stock solutions, contaminated media)Labeled Hazardous Liquid Chemical Waste ContainerCollect all contaminated liquids in a dedicated, sealed, and shatter-proof container. Do not mix with other chemical waste streams.
Sharps (e.g., needles, contaminated glass)Puncture-Proof Sharps Container for Chemical WasteDispose of all contaminated sharps immediately into a designated sharps container for chemically hazardous materials.

Visualized Workflows and Mechanisms

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Finalization Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Solution Aliquot Solution Vortex to Dissolve->Aliquot Solution Label and Store Label and Store Aliquot Solution->Label and Store Dispose of Waste Dispose of Waste Label and Store->Dispose of Waste

Caption: Step-by-step workflow for the safe preparation of a this compound stock solution.

Diagram 2: Assumed Mechanism of Action for this compound as a Targeted Protein Degrader

Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex This compound This compound This compound->Ternary Complex Binds to Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Marked for Degradation Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: Hypothetical mechanism of this compound inducing degradation of a target protein.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PRT4165
Reactant of Route 2
Reactant of Route 2
PRT4165

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.